4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVQGGUCDVTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626156 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-75-3 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149353-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: A Key Building Block in Targeted Protein Degradation
CAS Number: 149353-75-3
This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a crucial building block for researchers, scientists, and drug development professionals. This bifunctional molecule plays a significant role in the rapidly advancing field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a white to off-white solid. Its chemical structure features a benzoic acid moiety connected to a piperidine ring at the 4-position, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further chemical modification.
| Property | Value |
| CAS Number | 149353-75-3 |
| Molecular Formula | C₁₇H₂₃NO₄ |
| Molecular Weight | 305.37 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |
| Storage | 2-8°C |
Synthesis and Experimental Protocols
While a definitive, publicly available step-by-step synthesis protocol for this compound is not readily found in the primary literature, a plausible and commonly employed synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient method for forming the carbon-carbon bond between the piperidine and benzoic acid rings.
Proposed Synthetic Protocol (Suzuki-Miyaura Coupling):
This protocol is a representative example based on established chemical principles for the synthesis of similar biaryl compounds.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
Methyl 4-bromobenzoate
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Coupling Reaction: In a round-bottom flask, combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1 equivalent), methyl 4-bromobenzoate (1.1 equivalents), and potassium carbonate (2-3 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through the solvent (a mixture of 1,4-dioxane and water, typically in a 3:1 to 4:1 ratio) for 15-20 minutes.
-
Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Purification of Intermediate: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid (e.g., 1 M) to a pH of approximately 3-4.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.
Experimental Workflow for Synthesis:
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Application in Drug Discovery and Development: A Rigid Linker for PROTACs
The primary application of this compound is as a semi-flexible or rigid linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.
The PROTAC Signaling Pathway:
Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.
The linker component of a PROTAC is critical as it dictates the spatial orientation of the POI and the E3 ligase within the ternary complex. The incorporation of rigid structural elements like the piperidine ring from this compound can significantly enhance the stability and formation of this ternary complex. This can lead to improved potency and metabolic stability of the resulting PROTAC. The benzoic acid functionality provides a convenient attachment point for further elaboration of the linker or for conjugation to a warhead that binds the POI.
While specific quantitative data for PROTACs utilizing this exact linker is not extensively published in publicly accessible databases, the use of similar piperidine-containing linkers in successful clinical candidates like ARV-110 and ARV-471 highlights the importance of this structural motif in optimizing PROTAC performance.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs and other biologically active molecules. Its rigid piperidine core and functional handles make it an attractive component for linkers in targeted protein degradation. The synthetic accessibility via established methods like the Suzuki-Miyaura coupling ensures its availability for researchers in the field of drug discovery. As the development of novel PROTACs continues to accelerate, the demand for well-defined and rigid linkers such as this will undoubtedly increase.
References
Technical Guide: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a representative synthetic protocol, and its critical role in targeted protein degradation.
Core Compound Properties
This compound is a bifunctional molecule featuring a protected piperidine ring linked to a benzoic acid moiety. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic steps and can be readily removed under acidic conditions to allow for further chemical modification. The benzoic acid functional group offers a convenient point of attachment for constructing larger, more complex molecules.
It is crucial to distinguish this compound from a structurally similar molecule, 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy )benzoic acid, which contains an ether linkage and possesses a different molecular weight and chemical properties.
Table 1: Physicochemical and Handling Data
| Property | Value | Reference |
| Molecular Weight | 305.37 g/mol | |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| CAS Number | 149353-75-3 | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥95% (typical) | |
| Storage Temperature | 2-8°C | |
| Primary Application | Semi-flexible linker for PROTAC® development |
Role in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a linker component in the synthesis of PROTACs.[1] PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system.
A PROTAC molecule consists of three main components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A chemical linker that connects the two ligands.
This compound serves as a versatile and semi-flexible linker, providing the necessary spatial orientation for the two ligands to effectively bring the POI and the E3 ligase into close proximity. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.
The workflow below illustrates the catalytic mechanism of action for a PROTAC, resulting in the degradation of a target protein.
Experimental Protocols: A Representative Synthesis
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the carbon-carbon bond between the piperidine ring and the phenyl ring.
Objective: To synthesize this compound from commercially available starting materials.
Strategy: A Suzuki-Miyaura cross-coupling reaction between a piperidine-containing boronic acid derivative and a halogenated benzoic acid derivative.
Materials:
-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
-
Methyl 4-bromobenzoate
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Lithium hydroxide (for saponification)
-
Tetrahydrofuran (THF) and Water (for saponification)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), methyl 4-bromobenzoate (1.1 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water).
-
Add the palladium catalyst (0.05-0.10 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate, by flash column chromatography.
Step 2: Saponification
-
Dissolve the purified ester from Step 1 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) (2.0-4.0 eq).
-
Stir the mixture vigorously at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or hexanes) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
References
An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a protected piperidine ring linked to a benzoic acid moiety, makes it a valuable building block in the synthesis of complex molecules, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 149353-75-3 | |
| Molecular Formula | C₁₇H₂₃NO₄ | |
| Molecular Weight | 305.37 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | No experimental data found. Benzoic acid has a melting point of 122.4 °C. | |
| Boiling Point | No experimental data found. | |
| Solubility | No specific experimental data found. Benzoic acid is soluble in acetone, ethanol, benzene, chloroform, carbon tetrachloride, and ether. It has low solubility in water. | |
| pKa (Predicted) | 4.34 ± 0.10 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.2 ppm), and the aromatic protons of the benzoic acid moiety (doublets in the aromatic region, typically 7.3-8.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the tert-butoxycarbonyl group (quaternary carbon around 80 ppm and carbonyl carbon around 155 ppm), the piperidine ring carbons (in the aliphatic region), and the aromatic carbons of the benzoic acid ring (in the aromatic region, with the carboxylic acid carbonyl appearing at a downfield shift).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and another C=O stretching vibration for the carbamate group (around 1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The expected [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight minus one proton.
Synthesis and Reactivity
Synthesis:
While several patents outline the synthesis of this compound, a detailed, step-by-step experimental protocol is provided below, based on common organic synthesis methodologies.
Experimental Protocol: Synthesis of this compound
This synthesis can be conceptualized as a Suzuki coupling reaction followed by hydrolysis.
References
An In-Depth Technical Guide to the Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid
This whitepaper provides a comprehensive technical overview of the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Synthesis and Chemical Data
The primary synthetic route to this compound involves the N-protection of the piperidine ring of 4-(4-carboxyphenyl)piperidine. The most common and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.
Summary of Quantitative Data
| Parameter | Value | Reference |
| Yield | 90% | [3] |
| Melting Point | 172-174 °C | [3] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Purity | ≥95% | [2] |
| CAS Number | 149353-75-3 | [1][2] |
Experimental Protocol
The following experimental protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
4-(4-carboxyphenyl)-piperidine-hydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated potassium hydrogen sulphate solution (KHSO₄)
-
Saturated saline solution
-
Sodium sulphate (Na₂SO₄)
Procedure: [3]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 16.4 g of sodium hydroxide in 300 ml of water. To this solution, carefully add 47.5 g of 4-(4-carboxyphenyl)-piperidine-hydrochloride. The resulting suspension is then diluted with 500 ml of dioxane and 250 ml of water.
-
Boc Protection: To the stirred suspension, add 54.6 g of di-tert-butyl dicarbonate in portions. The reaction mixture is then stirred for 16 hours at ambient temperature.
-
Work-up and Extraction: A precipitate will form during the reaction. This is collected by suction filtration. The filtrate is partially evaporated under reduced pressure to remove the organic solvent. The remaining aqueous filtrate is combined with the previously collected precipitate and diluted with 1 liter of water. The aqueous phase is then acidified to a pH of 2 using a saturated potassium hydrogen sulphate solution. This acidic aqueous solution is extracted twice with ethyl acetate.
-
Purification: The combined ethyl acetate phases are washed with a saturated saline solution and subsequently dried over anhydrous sodium sulphate. The solvent is then removed under reduced pressure to yield the crude crystalline product.
-
Final Product Trituration: The crude product is triturated with a small amount of ethyl acetate, collected by suction filtration, and dried to afford 54.0 g (90% yield) of this compound as a crystalline solid.
Synthetic Pathway and Workflow Visualization
The synthesis of this compound can be visualized as a straightforward N-protection reaction. The logical workflow of the experimental procedure is also diagrammed below.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Synthesis of N-Boc-4-(4-carboxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc-4-(4-carboxyphenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details a primary synthetic protocol and outlines alternative strategies, presenting all quantitative data in accessible tables and illustrating the experimental workflow with a clear diagram.
Introduction
N-Boc-4-(4-carboxyphenyl)piperidine is a bifunctional molecule incorporating a piperidine ring, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, and a phenyl ring bearing a carboxylic acid. The Boc protecting group allows for selective reactions at the carboxylic acid moiety, and its subsequent removal under acidic conditions provides access to the secondary amine for further functionalization. This molecular scaffold is of significant interest in the design and synthesis of novel therapeutic agents.
Primary Synthesis Protocol: Boc Protection of 4-(4-carboxyphenyl)piperidine
The most direct and commonly employed method for the synthesis of N-Boc-4-(4-carboxyphenyl)piperidine involves the protection of the commercially available 4-(4-carboxyphenyl)piperidine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride).
Experimental Protocol
To a solution of sodium hydroxide (16.4 g) in water (300 ml), 4-(4-carboxyphenyl)piperidine hydrochloride (47.5 g) is carefully added. The resulting suspension is diluted with dioxane (500 ml) and additional water (250 ml). Di-tert-butyl dicarbonate (54.6 g) is then added in portions. The reaction mixture is stirred for 16 hours at ambient temperature.
Following the reaction, the precipitate is collected by suction filtration. The filtrate is partially evaporated under reduced pressure. The collected precipitate and the remaining aqueous filtrate are combined and diluted with 1 liter of water. The pH of the aqueous phase is adjusted to 2 using a saturated potassium hydrogen sulphate solution. The acidified solution is then extracted twice with ethyl acetate. The combined organic phases are washed with a saturated saline solution, dried over sodium sulphate, and the solvent is removed under reduced pressure. The resulting crude crystalline product is triturated with a small amount of ethyl acetate, collected by suction filtration, and dried to yield the final product.[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 54.0 g (90% of theory) | [1] |
| Melting Point | 172°-174° C | [1] |
| Rf value | 0.73 (silica gel; ethyl acetate/cyclohexane=4:1) | [1] |
Alternative Synthesis Strategies
Suzuki-Miyaura Cross-Coupling
A powerful strategy for forming the C-C bond between the piperidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This approach would typically involve the coupling of a piperidine-derived boronic acid or boronate ester with a halogenated benzoic acid derivative.
For instance, a plausible route would involve the reaction of N-Boc-4-piperidineboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base. The carboxylic acid group on the phenyl ring can sometimes interfere with the reaction, necessitating careful selection of reaction conditions or the use of a protecting group for the carboxylate.[2][3]
Hydrolysis of a Nitrile Precursor
Another synthetic route involves the hydrolysis of a nitrile precursor. This method would start with the synthesis of N-Boc-4-(4-cyanophenyl)piperidine, which can be achieved through various methods, including a nucleophilic aromatic substitution or a cross-coupling reaction. The nitrile group can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Visualization of the Primary Synthesis Workflow
The following diagram illustrates the key steps in the primary synthesis protocol for N-Boc-4-(4-carboxyphenyl)piperidine.
Caption: Workflow for the synthesis of N-Boc-4-(4-carboxyphenyl)piperidine.
This technical guide provides a detailed protocol and explores alternative synthetic routes for N-Boc-4-(4-carboxyphenyl)piperidine, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The presented data and workflow diagram aim to facilitate the practical application of these synthetic methods.
References
An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in modern drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its characterization. It includes a detailed experimental protocol for solubility determination and illustrates its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties and Solubility
This compound is a white to off-white powder. Its chemical structure, featuring both a hydrophobic tert-butoxycarbonyl protecting group and a polar carboxylic acid, suggests a solubility profile that will vary significantly with the polarity of the solvent and the pH of aqueous solutions.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Data Not Currently Available | |||
Researchers are encouraged to populate this table with their own experimental findings.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a compound like this compound in various solvents. This method is adapted from established principles of solubility testing.
Objective: To determine the quantitative solubility of this compound in a range of aqueous and organic solvents at controlled temperatures.
Materials:
-
This compound
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), methanol, ethanol, dimethyl sulfoxide (DMSO), etc.
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by serial dilution.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted sample and the calibration standards by HPLC.
-
Calculation: Determine the concentration of the compound in the supernatant from the calibration curve. The solubility is this concentration value.
Application in PROTAC Development
This compound is primarily utilized as a semi-flexible linker in the development of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a crucial role in optimizing the orientation and distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.[1]
Below is a diagram illustrating the general workflow of PROTAC synthesis using a linker building block and the subsequent mechanism of action.
The logical workflow for determining the solubility of this compound is a critical preliminary step before its application in synthetic chemistry, as depicted below.
References
Safety Data Sheet: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a complete Safety Data Sheet (SDS). It is essential to consult the official SDS from the supplier before handling this chemical.
Chemical Identity and Properties
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a synthetic organic compound commonly used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 149353-75-3 | |
| Molecular Formula | C₁₇H₂₃NO₄ | |
| Molecular Weight | 305.37 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, skin sensitization, and aquatic toxicity.
GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Skin Sensitization | 1 |
| Hazardous to the aquatic environment, acute hazard | 1 |
| Hazardous to the aquatic environment, long-term hazard | 1 |
Pictograms:
Signal Word: Warning
Hazard Statements
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P272: Contaminated work clothing should not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
Ecotoxicological Information
This compound is classified as very toxic to aquatic life with long-lasting effects (H410). Specific ecotoxicity data (e.g., EC50 for algae or daphnia, LC50 for fish) are not publicly available. Due to its classification, release into the environment should be strictly avoided. Information regarding its potential for biodegradation and bioaccumulation is not available.
Experimental Protocols
The following sections describe the general principles of experimental protocols that are typically used to assess the hazards identified for this chemical. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation Testing
The potential for skin irritation is typically assessed using in vitro methods on reconstructed human epidermis models, following OECD Test Guideline 439.
Methodology:
-
A reconstructed human epidermis tissue is treated topically with the test chemical (as a solid or in a suitable solvent).
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is then determined using a cell viability assay, such as the MTT assay.
-
A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.
Eye Irritation Testing
In vitro methods are also the preferred approach for determining eye irritation potential, in line with OECD Test Guidelines such as OECD 492 (Reconstructed human Cornea-like Epithelium test method).
Methodology:
-
A reconstructed human cornea-like epithelium tissue is exposed to the test chemical.
-
The exposure period is typically short (e.g., 30 minutes).
-
Following exposure and rinsing, the tissue is incubated for a post-exposure period.
-
Cell viability is measured, and a significant reduction below a defined threshold indicates the potential for eye irritation.
Skin Sensitization Testing
The assessment of skin sensitization potential involves a tiered approach using a combination of in chemico and in vitro methods that address key events in the adverse outcome pathway for skin sensitization, as outlined in various OECD guidelines (e.g., OECD 442C, 442D, 442E).
Key Events and Corresponding Assays:
-
Key Event 1: Covalent binding to proteins. Assessed by methods like the Direct Peptide Reactivity Assay (DPRA) (OECD 442C).
-
Key Event 2: Keratinocyte activation. Assessed by assays like the KeratinoSens™ or LuSens™ tests (OECD 442D).
-
Key Event 3: Dendritic cell activation. Assessed by methods such as the human Cell Line Activation Test (h-CLAT) (OECD 442E).
A weight-of-evidence approach combining results from these different assays is used to classify a substance as a skin sensitizer.
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
This compound serves as a linker in PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.
Caption: Mechanism of action of a PROTAC molecule.
General Workflow for In Vitro Safety Assessment
The following diagram illustrates a typical workflow for assessing the skin and eye irritation and skin sensitization potential of a chemical like this compound using in vitro methods.
Caption: General workflow for in vitro safety assessment.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
First Aid Measures:
-
If on skin: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous combustion products: Carbon oxides, nitrogen oxides.
Accidental Release Measures:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel. Keep in suitable, closed containers for disposal.
-
Do not let product enter drains.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical stability: Stable under recommended storage conditions.
-
Conditions to avoid: No data available.
-
Incompatible materials: Strong oxidizing agents.
-
Hazardous decomposition products: Under fire conditions, forms carbon oxides and nitrogen oxides.
The Strategic Role of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. Among the diverse array of linker architectures, rigid and semi-flexible linkers are of significant interest for their ability to pre-organize the PROTAC into a productive conformation for ternary complex formation. This guide focuses on the role and application of a key building block for such linkers: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid .
This technical guide will provide an in-depth analysis of the utility of this piperidine-based linker in PROTAC development, supported by quantitative data from relevant clinical candidates, detailed experimental protocols for PROTAC synthesis and evaluation, and visualizations of key biological pathways and experimental workflows.
Core Concepts: The Function of Piperidine-Containing Linkers in PROTACs
The incorporation of rigid structural elements like the piperidine ring from this compound into a PROTAC linker offers several advantages:
-
Conformational Rigidity : Unlike flexible alkyl or PEG linkers, a piperidine-based linker restricts the rotational freedom of the PROTAC molecule. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher cooperativity and more stable complex formation.
-
Improved Physicochemical Properties : The piperidine moiety can influence the solubility, permeability, and metabolic stability of the PROTAC. The tert-butoxycarbonyl (Boc) protecting group allows for versatile synthetic manipulations, and its subsequent removal can provide a handle for further derivatization or to modulate polarity.
-
Vectorial Control : The defined geometry of the linker helps to control the spatial orientation of the POI and E3 ligase, which is crucial for effective ubiquitination.
A prime example of the successful implementation of a rigid piperidine-containing linker is in the clinical-stage PROTAC, ARV-110 (Bavdegalutamide) . While not directly synthesized from this compound, its structure incorporates a rigid piperidine-piperazine linker that highlights the principles of using such constrained linkers to achieve potent and selective protein degradation. ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer.
Quantitative Data Presentation
The following tables summarize the preclinical and clinical data for two prominent PROTACs, ARV-110 and ARV-471, which utilize rigid linker technology.
| Parameter | ARV-110 (Bavdegalutamide) | Reference |
| Target Protein | Androgen Receptor (AR) | [1][2][3] |
| E3 Ligase Ligand | Cereblon (CRBN) | [1] |
| DC50 (in VCaP cells) | < 1 nM | [3][4] |
| Maximum Degradation (Dmax) | > 90% in vivo at 1 mg/kg | [2][4] |
| Tumor Growth Inhibition (TGI) | 70% at 3 mpk, 60% at 10 mpk (enzalutamide-resistant VCaP model) | [4] |
| Clinical Status | Phase II clinical trials for metastatic castration-resistant prostate cancer | [1] |
| Parameter | ARV-471 (Vepdegestrant) | Reference |
| Target Protein | Estrogen Receptor (ER) | [5][6][7] |
| E3 Ligase Ligand | Cereblon (CRBN) | [5] |
| DC50 | ~1-2 nM | [7][8] |
| Maximum Degradation (Dmax) | > 90% in vivo | [7] |
| Tumor Growth Inhibition (TGI) | Superior to fulvestrant in preclinical models | [9] |
| Clinical Status | NDA submitted to FDA for ER+/HER2- breast cancer | [5] |
Signaling Pathway
PROTACs like ARV-110 exert their therapeutic effect by degrading key proteins in signaling pathways that drive disease. ARV-110 targets the Androgen Receptor, a critical transcription factor in prostate cancer. The diagram below illustrates the canonical Androgen Receptor signaling pathway, which is disrupted by ARV-110-mediated degradation of the AR protein.
Caption: Androgen Receptor signaling pathway and its disruption by an AR-targeting PROTAC.
Experimental Workflows
The development of a novel PROTAC involves a series of critical experimental stages, from synthesis to biological validation. The following diagram outlines a typical workflow.
Caption: A generalized workflow for the design, synthesis, and evaluation of a novel PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC by coupling this compound with an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand.
Step 1: Coupling of the Linker to the POI Ligand
-
Activation of the Linker: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated linker solution, add the amine-functionalized POI ligand (1.2 eq) dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected POI-linker intermediate in an anhydrous solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected intermediate is often used directly in the next step.
Step 3: Coupling of the POI-Linker to the E3 Ligase Ligand
-
Amide Bond Formation: Dissolve the deprotected POI-linker intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0-4.0 eq) to neutralize the TFA salt and act as the base for the coupling reaction.
-
Add a coupling reagent such as HATU (1.2 eq).
-
Stir the reaction at room temperature until completion (typically 4-12 hours), monitoring by TLC or LC-MS.
-
Final Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to yield the desired compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[10][11]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[13]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified POI, E3 ligase complex, and PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of E3 Ligase:
-
Activate the surface of a sensor chip using a mixture of EDC and NHS.
-
Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
Use a reference flow cell that is activated and blocked without the ligase to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the affinity (KD) of the PROTAC for the E3 ligase.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by comparing the affinity of the POI to the E3 ligase in the presence and absence of the PROTAC. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC enhances the interaction between the POI and the E3 ligase.[13]
-
Conclusion
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox for the rational design of PROTACs. Its incorporation into linkers allows for the introduction of conformational rigidity, which can be a key factor in achieving potent and selective protein degradation. As demonstrated by the clinical success of PROTACs like ARV-110, which employ rigid piperidine-containing linkers, the careful design of the linker is paramount to the overall success of the degrader molecule. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and evaluation of novel PROTACs, facilitating the development of this exciting new class of therapeutics.
References
- 1. bavdegalutamide (ARV-110) / Arvinas [delta.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Piperidine-Based Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins. The linker, the architectural bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. Among the various linker strategies, the incorporation of rigid structural motifs, such as the piperidine ring, has gained prominence for its ability to confer favorable physicochemical properties and pre-organize the molecule for optimal ternary complex formation. This in-depth guide explores the core principles of piperidine-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The Strategic Advantage of Rigidity: Piperidine in Focus
Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the saturated heterocyclic nature of piperidine introduces conformational rigidity. This rigidity can be advantageous in several ways:
-
Pre-organization for Ternary Complex Formation: A more rigid linker can reduce the entropic penalty associated with the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more stable and productive complexes essential for efficient ubiquitination and subsequent degradation.
-
Improved Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC molecule compared to more flexible linkers that may be more susceptible to enzymatic degradation.
-
Enhanced Solubility: The nitrogen atom within the piperidine ring can be protonated, which can improve the aqueous solubility of the PROTAC, a key factor for bioavailability.
-
Vectorial Control: The defined geometry of the piperidine ring can provide better control over the spatial orientation of the two binding elements, facilitating optimal presentation to the target protein and the E3 ligase.
A notable example of the successful application of this principle is in the development of the clinical candidate ARV-110, where a more rigid linker structure incorporating a piperidine moiety significantly improved its metabolic stability and potency.
Quantitative Analysis of Piperidine-Based PROTACs
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of key piperidine-containing PROTACs targeting the Androgen Receptor (AR), a critical driver in prostate cancer.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line(s) | DC50 | Dmax | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | Pomalidomide (CRBN) | VCaP | ~1 nM | >90% | |
| ARD-69 | Androgen Receptor (AR) | VH101 (VHL) | LNCaP | 0.86 nM | >95% | |
| VCaP | 0.76 nM | >95% | ||||
| 22Rv1 | 10.4 nM | >95% |
Signaling Pathway and Mechanism of Action
Piperidine-based PROTACs targeting the Androgen Receptor, such as ARV-110, hijack the cellular ubiquitin-proteasome system to induce AR degradation. This intervention effectively shuts down the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells.
Caption: PROTAC-mediated degradation of the Androgen Receptor.
Experimental Protocols
Synthesis of a Piperidine-Based PROTAC (Representative Protocol)
The synthesis of piperidine-containing PROTACs often involves the coupling of three key fragments: the target-binding moiety, the piperidine-containing linker, and the E3 ligase ligand. A common final step is a reductive amination to connect the piperidine linker to the E3 ligase-binding portion.
Materials:
-
Aldehyde-functionalized target binder (e.g., for AR)
-
Piperidine-piperazine intermediate (deprotected)
-
Sodium triacetoxyborohydride (STAB)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
Dissolution: Dissolve the aldehyde-functionalized target binder (1.0 eq) and the deprotected piperidine-piperazine intermediate (1.1 eq) in anhydrous DMF.
-
Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final piperidine-based PROTAC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Determination of DC50 and Dmax
This protocol outlines the essential steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cancer cell line expressing the target protein (e.g., VCaP for AR)
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO). Aspirate the old medium and add the medium containing the PROTAC dilutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with the loading control antibody to confirm equal loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.
-
Experimental and Developmental Workflow
The development of a novel PROTAC follows a systematic workflow, from initial design and synthesis to rigorous biological evaluation.
Caption: A typical workflow for the development of a PROTAC.
An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid and its derivatives, which have emerged as crucial scaffolds in modern drug discovery. This document details their synthesis, biological activities, and applications, with a particular focus on their role as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and as active moieties in various therapeutic agents. Included are detailed experimental protocols, extensive quantitative data, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction
This compound is a bifunctional molecule incorporating a rigid 4-aryl-piperidine core. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, making it an ideal building block for creating complex molecular architectures. The carboxylic acid moiety provides a convenient attachment point for further derivatization, enabling the exploration of a wide chemical space.
These derivatives have garnered significant attention for their utility as semi-flexible linkers in the design of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation. The rigid nature of the piperidine-benzoic acid core can influence the three-dimensional orientation of the PROTAC, which is critical for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.[1] Beyond their application in PROTACs, these derivatives have also been investigated for their intrinsic biological activities, including anticancer and enzyme inhibitory effects.
Physicochemical Properties of the Core Structure
A foundational understanding of the core molecule, this compound, is essential for the rational design of its derivatives.
| Property | Value | Reference |
| CAS Number | 149353-75-3 | [1] |
| Molecular Formula | C₁₇H₂₃NO₄ | [1] |
| Molecular Weight | 305.37 g/mol | [1] |
| Appearance | Powder | [1] |
| Storage Temperature | 2-8°C | [1] |
| Assay | ≥95% | [1] |
Synthesis of Derivatives
The synthesis of this compound derivatives typically involves the modification of the carboxylic acid group to form amides, esters, and other functionalities. The Boc-protected piperidine nitrogen is generally stable under these conditions and can be deprotected at a later stage if required.
General Experimental Protocol for Amide Synthesis
A common method for synthesizing amide derivatives involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Step 1: Activation of the Carboxylic Acid
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
Step 2: Amide Bond Formation
The desired amine (1.0-1.2 eq) is then added to the reaction mixture. The reaction is stirred at room temperature for 2-16 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed successively with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.
General Experimental Protocol for Ester Synthesis
Ester derivatives can be synthesized through various esterification methods, with the Steglich esterification being a common choice for its mild reaction conditions.
Step 1: Reaction Setup
In a round-bottom flask, this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM).
Step 2: Addition of Coupling Agent
The reaction mixture is cooled to 0°C in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) in DCM is added dropwise.
Step 3: Reaction and Work-up
The reaction is allowed to warm to room temperature and stirred for 4-24 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used) indicates the progress of the reaction. The precipitate is removed by filtration. The filtrate is then washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
Step 4: Purification
The crude ester is purified by flash column chromatography on silica gel to yield the pure product.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, particularly in the field of oncology. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Anticancer Activity of Chalcone Derivatives
Chalcones synthesized from 4-Boc-piperidone have shown cytotoxic activity against various cancer cell lines.[2]
| Compound | Cancer Cell Line | GI₅₀ (µg/mL) |
| 4a | LoVo (colorectal) | Similar to Cisplatin |
| 4c | LoVo (colorectal) | Similar to Cisplatin |
| 6a | LoVo (colorectal) | Similar to Cisplatin |
| 6c | LoVo (colorectal) | Similar to Cisplatin |
| Various Derivatives | PC3 (prostate) | 17.1 - 22.9 |
| Various Derivatives | 22RV1 (prostate) | 17.1 - 22.9 |
Table 2: Enzyme Inhibitory Activity of Benzoylpiperidine Derivatives
Certain benzoylpiperidine derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[3]
| Compound | Target | IC₅₀ (nM) |
| 20c | MAGL | 74 |
| 20f | MAGL | 78 |
| 20a | MAGL | 758 |
| 20b | MAGL | 258 |
Signaling Pathways and Mechanisms of Action
A significant area of investigation for these derivatives is their interaction with the Androgen Receptor (AR) signaling pathway, a critical driver in prostate cancer. Furthermore, their role as linkers in PROTACs highlights a distinct mechanism of action focused on targeted protein degradation.
Targeting the Androgen Receptor Signaling Pathway
Small molecule inhibitors that target the AR signaling pathway are a cornerstone of prostate cancer therapy.[2][4] Derivatives of this compound can be designed to act as AR antagonists. These compounds can disrupt the normal function of the AR, preventing its translocation to the nucleus and subsequent transcription of androgen-dependent genes that promote tumor growth.
Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.
Role as Linkers in PROTACs
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker component, for which this compound derivatives are well-suited, is crucial for establishing a stable and productive ternary complex.
Caption: General Mechanism of Action for a PROTAC.
Experimental Workflow
The development of novel derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: General Experimental Workflow for Derivative Development.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in contemporary medicinal chemistry. Their utility as rigid linkers in PROTAC design and as scaffolds for the development of targeted inhibitors, particularly against the androgen receptor, underscores their importance. The synthetic accessibility and the potential for diverse functionalization make this chemical scaffold a promising starting point for the discovery of novel therapeutics. This guide provides the foundational knowledge and practical protocols to aid researchers in the exploration and application of these potent molecules. Further investigations into the structure-activity relationships and the optimization of pharmacokinetic properties of these derivatives are warranted to unlock their full therapeutic potential.
References
The Advent of Rigidity: A Technical Guide to the Discovery of PROTACs with Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have revolutionized drug discovery by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. While the "warhead" and the E3 ligase ligand determine the target and the recruited degradation machinery, the linker connecting them has emerged as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This technical guide delves into the discovery and development of PROTACs employing rigid linkers, a strategy that has demonstrated significant advantages over the use of traditional flexible linkers. By pre-organizing the molecule into a bioactive conformation, rigid linkers can enhance the formation of a stable and productive ternary complex, leading to improved degradation potency and metabolic stability.[3][4]
The Rationale for Rigidity in PROTAC Design
Early PROTAC design often relied on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility. However, the high conformational freedom of these linkers can lead to an entropic penalty upon binding to the target protein and the E3 ligase, potentially destabilizing the ternary complex.[2] Rigid linkers, which incorporate structural motifs such as piperidine, piperazine, aromatic rings, and alkynes, restrict the conformational flexibility of the PROTAC.[4][5] This pre-organization can lead to a more favorable energetic profile for ternary complex formation, resulting in enhanced degradation efficiency.[3] Furthermore, the incorporation of rigid linkers has been shown to improve the metabolic stability and pharmacokinetic properties of PROTACs.[6]
Quantitative Analysis of PROTACs with Rigid Linkers
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs targeting key therapeutic targets, highlighting the impact of rigid linkers on their degradation performance.
| Compound/PROTAC | Target Protein | E3 Ligase | Rigid Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| FIP22 | IRAK4 | CRBN | Phenyl-piperazine | 3.2 | >95 | THP-1 | [7] |
| DE5 (lead compound) | IRAK4 | CRBN | Flexible | 368 | ~60 | THP-1 | [7] |
| ARD-69 | Androgen Receptor | VHL | Pyridine/di-piperidine-alkyne | < 1 | >95 | LNCaP, VCaP | [4] |
| ARV-110 | Androgen Receptor | CRBN | Piperidine-piperazine | < 1 | ~100 | VCaP | [8] |
| QCA570 | BRD4 | CRBN | Ethynyl | ~0.005 (MOLM13) | Not Reported | MOLM13, MV4;11 | [4] |
| Compound with flexible linker | BRD4 | CRBN | Alkyl amine | ~0.015 (MOLM13) | Not Reported | MOLM13, MV4;11 | [4] |
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the evaluation of PROTACs.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A comprehensive workflow for the evaluation of PROTAC candidates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs. The following sections provide methodologies for key experiments cited in the discovery of PROTACs with rigid linkers.
Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Rigid Linker
This protocol describes a general synthetic route for a PROTAC incorporating a piperidine-based rigid linker, exemplified by the synthesis of an Androgen Receptor (AR) targeting PROTAC.
Materials:
-
AR ligand with a suitable reactive handle (e.g., a carboxylic acid)
-
Piperidine-based linker with orthogonal protecting groups (e.g., Boc and Fmoc)
-
E3 ligase ligand (e.g., pomalidomide) with a reactive handle
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., HPLC grade solvents)
Procedure:
-
Coupling of the AR Ligand to the Linker:
-
Dissolve the AR ligand-carboxylic acid (1.0 eq), the piperidine-based linker (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
-
Deprotection of the Linker:
-
Dissolve the product from step 1 in a solution of 20% piperidine in DMF to remove the Fmoc protecting group, or in a solution of TFA in DCM to remove the Boc protecting group, depending on the linker's protecting group strategy.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the deprotection reagents.
-
-
Coupling of the E3 Ligase Ligand:
-
In a separate flask, activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide derivative) (1.0 eq) with HATU (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the deprotected intermediate from step 2 to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
-
Final Purification:
-
Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvest.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Quantification:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)
-
PROTAC of interest
-
TR-FRET donor antibody (e.g., anti-His-Terbium)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
Prepare solutions of the target protein, E3 ligase complex, and TR-FRET antibodies at their optimal concentrations, as determined by preliminary titration experiments.
-
-
Assay Setup:
-
In a 384-well plate, add the target protein, E3 ligase complex, and the serially diluted PROTAC.
-
Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for complex formation.
-
-
Antibody Addition and Signal Detection:
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect". The peak of the curve represents the maximal ternary complex formation.
-
Protocol 4: NanoBRET™ Target Engagement Assay in Live Cells
This protocol outlines the use of the NanoBRET™ assay to measure the engagement of a PROTAC with its target protein in living cells.[11][12]
Materials:
-
Cells engineered to express the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target protein
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Plating:
-
Seed the NanoLuc®-tagged cells in a white 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM®.
-
Add the PROTAC dilutions to the cells.
-
Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate the plate for a short period (e.g., 2-5 minutes) at room temperature.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the tracer from the target protein.
-
Conclusion
The incorporation of rigid linkers represents a significant advancement in the design of PROTACs. By reducing conformational flexibility, these linkers can promote the formation of a stable and productive ternary complex, leading to enhanced degradation potency and improved pharmacokinetic properties. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design, synthesis, and evaluation of next-generation PROTACs with rigid linkers, paving the way for the development of more effective and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
Methodological & Application
Synthesis of PROTACs Using 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
The linker is a critical component in PROTAC design, significantly influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[3] 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a versatile building block for PROTAC synthesis, offering a semi-rigid scaffold that can be readily incorporated into PROTAC structures.[4] The piperidine ring introduces a degree of conformational constraint, which can be advantageous for optimizing the geometry of the ternary complex.[3] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing this linker, with a focus on targeting Bromodomain-containing protein 4 (BRD4).
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-Myc.[2] By binding to acetylated histones at super-enhancers, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[5] A PROTAC designed to target BRD4 will induce its degradation, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.[6]
Mechanism of BRD4 degradation mediated by a PROTAC.
Experimental Protocols
The synthesis of a BRD4-targeting PROTAC using this compound can be achieved through a convergent synthetic strategy. This involves the synthesis of two key intermediates: the E3 ligase ligand-linker moiety and the POI-binding ligand, which are then coupled together.
Protocol 1: Synthesis of Pomalidomide-Linker Intermediate
This protocol describes the coupling of this compound to a pomalidomide derivative.
Materials:
-
This compound
-
4-aminopomalidomide (or a suitable derivative with a free amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add 4-aminopomalidomide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker intermediate.
Protocol 2: Boc Deprotection of the Pomalidomide-Linker Intermediate
Materials:
-
Pomalidomide-linker intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional)
Procedure:
-
Dissolve the pomalidomide-linker intermediate (1.0 eq) in anhydrous DCM.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting TFA salt of the deprotected linker-pomalidomide conjugate can be used in the next step without further purification.
Protocol 3: Final PROTAC Synthesis - Coupling with JQ1 Acid
This protocol describes the final coupling of the deprotected pomalidomide-linker with the BRD4 inhibitor, (+)-JQ1 acid.
Materials:
-
Deprotected pomalidomide-linker TFA salt from Protocol 2
-
(+)-JQ1 carboxylic acid derivative
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature.
-
To the activated JQ1 solution, add a solution of the deprotected pomalidomide-linker TFA salt (1.1 eq) and additional DIPEA (1.1 eq to neutralize the TFA salt) in anhydrous DMF.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow
The overall workflow for the synthesis and evaluation of a PROTAC using this compound is outlined below.
References
- 1. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling Reactions of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a key bifunctional building block widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a carboxylic acid and a Boc-protected piperidine, makes it an ideal component for conjugation to amine-containing molecules. The rigid 4-aryl piperidine scaffold is particularly valuable as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The incorporation of such rigid linkers can significantly impact the three-dimensional orientation of the resulting PROTAC, which is crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, ultimately influencing the efficiency of targeted protein degradation.[2][3] Furthermore, piperidine-containing linkers can enhance the metabolic stability and overall potency of the PROTAC molecule.[2][4]
These application notes provide detailed protocols for the primary coupling reactions of this compound, focusing on amide bond formation, which is the most common conjugation strategy. Additionally, representative protocols for Suzuki and Sonogashira coupling reactions are included to illustrate potential modifications of the aromatic core.
Data Presentation: Amide Coupling Reactions
The following table summarizes representative quantitative data for amide coupling reactions involving benzoic acid derivatives under various conditions, providing a comparative overview of different coupling methodologies. While specific data for every possible amine partner with the title compound is not exhaustively published, these examples serve as a reliable guide for reaction planning.
| Carboxylic Acid | Amine Partner | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | 2-Amino-5-nitropyridine | BTFFH | DIPEA | CH2Cl2 | 80 | 24 | 81 |
| 3-Cyanobenzoic acid | 4-Phenylpyridin-2-amine | POCl3 | Pyridine | THF | 0 | 1 | 61 |
| Benzoic Acid | Benzylamine | COMU | Collidine | MeCN/Water | 20 | 1-2 | ~95 |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU | DIPEA | DMF | RT | 2 | 100 |
| 4-(diethylphosphoryl)benzoic acid | Substituted Aniline | EDC / HOBt | DIPEA | DMF | RT | 2-12 | >90 |
Data in this table is derived from analogous reactions and serves as a guideline.[5][6][7][8] Actual results may vary based on substrate and specific conditions.
Experimental Protocols
Protocol 1: Amide Coupling via HATU Activation
This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent.
Materials:
-
This compound
-
Amine of interest (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine of interest (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Amide Coupling via EDC/NHS Activation
This protocol is suitable for a broad range of amines and is particularly useful when milder reaction conditions are required. It involves the formation of an active N-hydroxysuccinimide (NHS) ester, which then reacts with the amine.
Materials:
-
This compound
-
Amine of interest (1.0 - 1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF in a dry reaction flask.
-
Add NHS (1.2 equivalents) followed by EDC·HCl (1.2 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Add the amine of interest (1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.0-1.2 equivalents of a non-nucleophilic base like DIPEA or triethylamine (TEA).
-
Stir the reaction at room temperature for 2 to 12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki Coupling (Hypothetical)
This protocol provides a representative method for the Suzuki-Miyaura cross-coupling reaction to functionalize the aryl ring of the linker, assuming a bromo- or iodo-substituted precursor is used. This can be useful for synthesizing libraries of PROTACs with modified linker properties.
Materials:
-
Bromo- or Iodo-substituted this compound derivative (1.0 equivalent)
-
Aryl or Vinyl boronic acid or boronic ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a reaction vessel, combine the bromo- or iodo-substituted benzoic acid derivative, the boronic acid/ester, and the base.
-
Add the solvent system (e.g., dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling (Hypothetical)
This protocol outlines a general procedure for the Sonogashira coupling of a bromo- or iodo-substituted precursor with a terminal alkyne, a common strategy for introducing rigidity into linkers.
Materials:
-
Bromo- or Iodo-substituted this compound derivative (1.0 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the bromo- or iodo-substituted benzoic acid derivative, the palladium catalyst, and CuI.
-
Add the solvent (e.g., THF) and the base (e.g., TEA).
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature to 50 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Caption: A representative workflow for PROTAC synthesis and evaluation.
PROTAC Mechanism of Action - Targeted Protein Degradation
This diagram illustrates the signaling pathway of a PROTAC, which hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: PROTAC-mediated targeted protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Application Note: Boc Deprotection of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in medicinal chemistry and peptide synthesis. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a valuable building block in the synthesis of various pharmaceutical agents. The deprotection of its piperidine nitrogen is a critical step to enable further functionalization, such as amide coupling or reductive amination.
This document provides detailed protocols for the acidic removal of the Boc group from this compound using two standard and highly effective methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and 4M Hydrochloric acid (HCl) in 1,4-dioxane.
Reaction Mechanism and Principle
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage mechanism. The process involves three main steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[2]
-
Cleavage: This protonation facilitates the elimination of the tert-butyl group as a stable tert-butyl cation, forming an unstable carbamic acid intermediate.[2] The tert-butyl cation is typically quenched by a scavenger, deprotonates to form isobutylene gas, or polymerizes.[2]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[2] Under the acidic reaction conditions, the final product is typically isolated as its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).
Caption: Mechanism of acid-catalyzed Boc deprotection.
Comparative Summary of Protocols
The two primary methods for Boc deprotection of this compound are summarized below. The choice of method may depend on the scale of the reaction, downstream processing requirements, and the presence of other acid-sensitive functional groups in more complex substrates.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 30 min - 2 hours[1] | 1 - 4 hours[1] |
| Work-up | Evaporation, trituration | Evaporation or precipitation |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
| Advantages | Fast, effective, high solubility of reagents and substrate.[3] | Yields a crystalline HCl salt which is often easier to handle and purify by filtration than the TFA salt.[3] |
| Disadvantages | TFA is corrosive and can be difficult to remove completely. Resulting TFA salt may be oily.[3] | 1,4-Dioxane is a suspected carcinogen and peroxide-former.[4] Reaction can sometimes be slower. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and robust method for Boc deprotection.[3]
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 eq, typically 20-50% v/v) to the stirred solution.[5]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
The resulting residue (the TFA salt) can often be solidified by triturating with cold diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
If the free amine is required, the residue can be dissolved in water, basified carefully with an aqueous solution of NaHCO₃ or NaOH to pH > 8, and the product extracted with a suitable organic solvent.[6]
-
Safety Precautions:
-
TFA is highly corrosive. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DCM is a suspected carcinogen.[4] Minimize exposure and handle in a well-ventilated area.
-
The reaction generates isobutylene and carbon dioxide gas; ensure the system is not closed.[2]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an excellent alternative to TFA and is particularly useful when a solid hydrochloride salt is desired for easier handling and purification.[3][7]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 eq) to the starting material.[7] Swirl the flask to ensure dissolution or suspension of the solid.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the deprotected product will precipitate out of the solution during the reaction.[3] Monitor progress by TLC or LC-MS.
-
Work-up and Isolation:
-
Method A (Direct Filtration): If a precipitate has formed, add an anti-solvent such as diethyl ether or MTBE to ensure complete precipitation. Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield the desired hydrochloride salt.[3]
-
Method B (Evaporation): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Triturate the resulting residue with diethyl ether to induce solidification, then filter and dry as in Method A.[7]
-
Safety Precautions:
-
4M HCl in dioxane is corrosive and releases HCl gas. Handle exclusively in a fume hood with appropriate PPE.
-
1,4-Dioxane is a suspected carcinogen and can form explosive peroxides upon storage.[4] Use from a freshly opened bottle or test for peroxides before use.
Experimental Workflow Visualization
Caption: General experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
Purification of PROTACs Featuring a 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is a critical component that influences the PROTAC's physicochemical properties, cell permeability, and the formation of a productive ternary complex.[3]
This document provides detailed application notes and protocols for the purification of PROTACs that incorporate the semi-flexible, piperidine-based linker, 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.[4] The purification of these complex molecules is a crucial step to remove starting materials, reagents, and byproducts, ensuring the generation of highly pure compounds for reliable biological evaluation. The primary purification techniques discussed are reversed-phase flash chromatography for initial cleanup and preparative high-performance liquid chromatography (HPLC) for final polishing.
Purification Strategies: An Overview
The purification strategy for PROTACs containing the this compound linker must accommodate the molecule's often high molecular weight, complex structure, and varied polarity. A typical workflow involves a two-step chromatographic process. Initially, reversed-phase flash chromatography is employed for a rapid, large-scale purification to remove major impurities. This is followed by a more precise, high-resolution preparative HPLC step to achieve the high purity required for biological assays.
dot
Caption: A general workflow for the purification and analysis of PROTACs.
Data Presentation: Representative Purification Outcomes
The following table summarizes representative quantitative data for the purification of PROTACs with piperidine-based linkers. Actual results may vary depending on the specific PROTAC structure, synthesis efficiency, and instrumentation.
| Parameter | Reversed-Phase Flash Chromatography | Preparative RP-HPLC |
| Typical Purity | 70-90% | >95% |
| Typical Yield | 60-80% | 70-90% |
| Typical Recovery | 50-70% | 60-80% |
| Sample Loading | 100 mg - 5 g | 10 - 200 mg |
| Primary Goal | Removal of bulk impurities | Final polishing to high purity |
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography (Initial Purification)
This protocol is designed for the initial purification of the crude PROTAC to remove major impurities and unreacted starting materials.
Materials:
-
Crude PROTAC synthesized with the this compound linker
-
C18-functionalized silica gel for flash chromatography
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized or HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade (optional mobile phase modifier)
-
Automated flash chromatography system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DCM or a DCM/MeOH mixture.
-
Alternatively, for solid loading, adsorb the crude material onto a small amount of C18 silica gel.
-
-
Column and Mobile Phase Preparation:
-
Select a pre-packed C18 reversed-phase flash cartridge appropriate for the scale of the purification.
-
Prepare the mobile phases:
-
Mobile Phase A: Water (with optional 0.1% TFA or FA)
-
Mobile Phase B: Acetonitrile or Methanol (with optional 0.1% TFA or FA)
-
-
-
Chromatographic Method:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for several column volumes.
-
Loading: Load the dissolved sample or the solid-loaded cartridge onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B. A representative gradient could be from 5% to 100% B over 20-30 column volumes.
-
Detection: Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the observed peaks.
-
Analyze the collected fractions by LC-MS or TLC to identify those containing the desired PROTAC.
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the partially purified PROTAC.
-
Protocol 2: Preparative Reversed-Phase HPLC (Final Polishing)
This protocol is for the final purification of the PROTAC to achieve high purity suitable for biological assays.
Materials:
-
Partially purified PROTAC from flash chromatography
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), HPLC grade
-
Preparative HPLC system with a C18 column and UV detector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified PROTAC in a suitable solvent, such as a small volume of DMSO or DMF, and then dilute with the initial mobile phase (e.g., 80% Water / 20% ACN with 0.1% FA).
-
-
HPLC Method:
-
Column: A preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% FA or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% FA or TFA.
-
Gradient: Develop a shallow gradient to ensure good separation. A representative gradient might be 20% to 70% B over 30-40 minutes.
-
Flow Rate: A typical flow rate for a preparative column of this size would be 15-20 mL/min.
-
Detection: Monitor at a suitable wavelength (e.g., 220 nm and 254 nm).
-
-
Fraction Collection and Processing:
-
Collect fractions corresponding to the main product peak.
-
Confirm the purity of the collected fractions using analytical LC-MS.
-
Pool the pure fractions.
-
Remove the organic solvent (ACN) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid.
-
-
Final Analysis:
-
To confirm the identity and purity of the final PROTAC, perform a comprehensive analytical characterization, including ¹H and ¹³C NMR, and high-resolution mass spectrometry.
-
Signaling Pathway and Experimental Workflow Visualization
dot
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
The purification of PROTACs containing the this compound linker is a critical process that necessitates a multi-step chromatographic approach. By employing reversed-phase flash chromatography for initial cleanup followed by preparative RP-HPLC for final polishing, it is possible to obtain highly pure material suitable for rigorous biological evaluation. The protocols provided herein offer a representative framework for researchers to develop robust purification strategies for this class of molecules.
References
Application Notes and Protocols for the Analytical Characterization of PROTACs Containing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[2]
This document provides detailed application notes and protocols for the analytical characterization of PROTACs that incorporate the 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid linker. This semi-flexible linker is often utilized in PROTAC design to optimize the three-dimensional orientation of the degrader and improve drug-like properties. The following sections will cover essential experimental workflows, data presentation, and visualization tools to guide researchers in the comprehensive evaluation of these novel therapeutic agents.
Experimental Workflow for PROTAC Characterization
A systematic approach is essential for the thorough characterization of a novel PROTAC. The workflow encompasses a series of in vitro and cellular assays to confirm the molecule's identity, purity, and mechanism of action, as well as to determine its potency and efficacy.[3][4]
I. PROTAC Synthesis and Purity Assessment
The initial phase involves the chemical synthesis of the PROTAC molecule, followed by rigorous purification and characterization to ensure its identity and purity.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity
LC-MS is a fundamental technique for confirming the molecular weight of the intact PROTAC and quantifying impurities.[5]
Methodology:
-
Sample Preparation: Dissolve the synthesized PROTAC in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 5-10 minutes.[6]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.[7]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.
-
Data Analysis: Determine the mass of the parent ion and compare it with the theoretical mass of the PROTAC. Purity is typically assessed by integrating the peak area of the main compound relative to the total peak area.
-
Table 1: Representative LC-MS Parameters for PROTAC Analysis
| Parameter | Value | Reference |
| Column | C18, 2.1 x 50 mm, 1.7 µm | [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Gradient | 5-95% B over 8 min | [6] |
| Flow Rate | 0.4 mL/min | N/A |
| Injection Volume | 5 µL | N/A |
| Column Temperature | 40 °C | [7] |
| Ionization Mode | ESI Positive | N/A |
| Mass Range | m/z 150-2000 | N/A |
Protocol 2: NMR Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information, confirming the integrity of the warhead, linker, and E3 ligase ligand.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition:
-
Acquire 1D spectra (¹H and ¹³C) to confirm the presence of all expected chemical shifts and coupling constants.
-
Acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between different parts of the molecule.
-
-
Data Analysis: Compare the acquired spectra with the expected structure of the PROTAC.
II. Biochemical and Biophysical Characterization
These assays are crucial for confirming that the PROTAC can bind to its intended targets and facilitate the formation of the ternary complex.
Protocol 3: Ternary Complex Formation Assays (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[8]
Methodology:
-
Reagents:
-
Purified, tagged POI (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL or CRBN).[4]
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
-
Assay Procedure:
-
In a microplate, combine the POI, E3 ligase complex, and varying concentrations of the PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate to allow for complex formation and antibody binding.
-
-
Measurement and Analysis:
-
Measure the FRET signal using a plate reader.
-
Plot the FRET signal against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.[9]
-
III. Cellular Assays
Cellular assays are essential to confirm that the PROTAC is cell-permeable, engages its target in a cellular environment, and induces protein degradation.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of the PROTAC to its target protein in intact cells.[10] The principle is that ligand binding can alter the thermal stability of a protein.[10]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC or vehicle control for a specified duration (e.g., 1-4 hours).[10]
-
-
Heating Step:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Heat the cell suspension at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[10]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods.
-
A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[10]
-
Table 2: Sample CETSA Experimental Parameters
| Parameter | Value | Reference |
| Cell Line | K562 | [11] |
| PROTAC Concentration | 0.02 - 20 µM | [11] |
| Incubation Time | 1 hour | [11] |
| Temperature Range | 40 - 70 °C | [10] |
| Heating Time | 3 minutes | [10] |
| Detection Method | Western Blot | [10] |
Protocol 5: Protein Degradation Assay (Western Blot)
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.
Methodology:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specific duration (e.g., 2-24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detect with a secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Table 3: Representative Protein Degradation Data
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BET proteins | MCL cells | < 1 | > 95 | [12] |
| DAS-6-2-2-6-CRBN | BCR-ABL | K562 | 4.4 | > 90 | [13] |
| PROTAC 11 | BRD9 | AML cells | 50 | > 90 | [14] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Signaling Pathway Diagrams
PROTACs are designed to target key proteins in various disease-related signaling pathways. Below are examples of signaling pathways commonly targeted by PROTACs.
Conclusion
The analytical characterization of PROTACs containing the this compound linker requires a multi-faceted approach. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively assess the identity, purity, target engagement, and degradation efficacy of their novel PROTAC molecules. The provided data tables and signaling pathway diagrams serve as valuable resources for experimental design and data interpretation, ultimately accelerating the development of this promising new class of therapeutics.
References
- 1. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. sciex.com [sciex.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Ternary Complex Formation [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Analysis of PROTACs with a Piperidine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The structure of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its function. The linker, in particular, plays a critical role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Piperidine moieties are frequently incorporated into PROTAC linkers to impart conformational rigidity.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, thereby enhancing its potency and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the solution-state conformation of these complex molecules, providing invaluable insights for rational drug design.[2][3]
These application notes provide a comprehensive guide to the NMR analysis of PROTACs featuring a piperidine linker, including detailed experimental protocols and data interpretation guidelines.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
References
Application Note: Mass Spectrometry of PROTACs Synthesized with 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The linker plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).
This application note focuses on the mass spectrometric characterization of PROTACs synthesized using 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid as a key component of the linker. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the structural verification, purity assessment, and pharmacokinetic analysis of these complex molecules.[1]
This document provides detailed protocols and data presentation guidelines for the analysis of these specific PROTACs, addressing common challenges such as in-source fragmentation.[2]
Key Analytical Challenges
The analysis of PROTACs by mass spectrometry presents unique challenges due to their relatively high molecular weight and the potential lability of the linker.[1][2] A common issue is in-source fragmentation (ISF), where the PROTAC molecule fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[2] This can lead to the erroneous identification of the individual warhead and E3 ligase binder as the primary components of the sample, rather than the intact PROTAC.[2] Careful optimization of MS parameters is crucial to minimize this phenomenon.
Experimental Workflows and Protocols
A generalized workflow for the analysis of PROTACs by LC-MS/MS is depicted below. This involves sample preparation, chromatographic separation, and mass spectrometric detection and characterization.
Caption: A streamlined workflow for PROTAC analysis by LC-MS/MS.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for extracting a PROTAC from a biological matrix, such as plasma, for subsequent LC-MS/MS analysis.
Materials:
-
PROTAC-containing plasma sample
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Internal Standard (IS) solution (a structurally similar compound)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
To 50 µL of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile (with 0.1% FA) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% FA).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Method for PROTAC Characterization
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of a PROTAC containing the this compound linker.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: A gradient elution is typically required to separate the PROTAC from potential impurities and metabolites.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Full scan (e.g., m/z 100-1500) to detect the intact PROTAC and potential fragments, followed by data-dependent MS/MS for structural confirmation.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a rich fragmentation spectrum.
Note: These parameters, especially the cone/fragmentor voltage, should be carefully optimized to minimize in-source fragmentation.[2]
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables to facilitate comparison. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the intact PROTAC and its fragments.[1]
Table 1: Hypothetical HRMS Data for a PROTAC
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) |
| [M+H]⁺ | 950.4567 | 950.4571 | 0.4 |
| [M+Na]⁺ | 972.4386 | 972.4390 | 0.4 |
| Fragment 1 (POI binder) | 450.2345 | 450.2348 | 0.7 |
| Fragment 2 (E3 binder + linker part) | 501.2345 | 501.2349 | 0.8 |
Troubleshooting In-Source Fragmentation
The presence of significant peaks corresponding to the POI binder and the E3 ligase binder in the full scan mass spectrum is a strong indication of in-source fragmentation.[2] The following logical workflow can be used to diagnose and mitigate this issue.
Caption: A logical workflow for diagnosing and mitigating in-source fragmentation.
To confirm ISF, perform MS/MS on the precursor ion of the intact PROTAC. The resulting product ions should match the masses of the suspected in-source fragments.[2]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, leading to the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
Mass spectrometry is a powerful and essential technique for the characterization of PROTACs, including those synthesized with the this compound linker. A systematic approach, including optimized sample preparation and LC-MS/MS methods, is crucial for obtaining reliable data on the identity, purity, and metabolic stability of these novel therapeutic agents. By carefully addressing challenges such as in-source fragmentation, researchers can confidently advance their PROTAC development programs.
References
Application Note: Surface Plasmon Resonance (SPR) Analysis of Ternary Complex Formation with 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[3][] This proximity-induced complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3] The formation and stability of this ternary complex are critical for the efficacy of a PROTAC.[5]
Molecules containing the 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid moiety are often developed as ligands for E3 ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL). When incorporated into a PROTAC, this moiety serves to recruit the E3 ligase to the target protein.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[6] It is exceptionally well-suited for characterizing the kinetics and affinity of both binary and ternary complexes involved in PROTAC-mediated protein degradation.[6][7] This application note provides a detailed protocol for using SPR to analyze the formation of ternary complexes involving PROTACs that utilize the this compound scaffold.
Signaling Pathway and Mechanism of Action
PROTACs operate by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Experimental Workflow for SPR Analysis
A typical SPR workflow for characterizing PROTAC ternary complex formation involves immobilizing one of the protein partners and flowing the other components over the sensor surface.[8] A common and versatile approach is to immobilize the E3 ligase, allowing for the screening of multiple PROTACs and target proteins with a single prepared sensor chip.[5]
Caption: Experimental workflow for SPR-based analysis of ternary complex formation.
Detailed Experimental Protocols
This protocol outlines the steps for analyzing the binding kinetics of a PROTAC containing the this compound moiety with a target protein and an E3 ligase (e.g., a biotinylated VCB complex - VHL, Elongin C, Elongin B).[9]
Materials and Reagents
-
SPR instrument (e.g., Biacore™ T200)[9]
-
Sensor Chip (e.g., Streptavidin-coated)[8]
-
Immobilization reagents
-
Purified, biotinylated E3 ligase (e.g., VCB complex)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), or a buffer optimized for the specific protein system.
-
DMSO for PROTAC stock solution.
Protocol
1. E3 Ligase Immobilization
-
Prime the SPR instrument with running buffer.
-
Perform a normalization step using the running buffer.
-
Pre-condition the streptavidin sensor chip surface as per the manufacturer's instructions.
-
Dilute the biotinylated E3 ligase to a suitable concentration (e.g., 10-50 µg/mL) in running buffer.
-
Inject the E3 ligase solution over the desired flow cell to achieve an appropriate immobilization level (e.g., 2000-4000 RU). A lower density surface is often recommended for ternary complex experiments to minimize mass transport limitations.[8]
-
Use an underivatized flow cell as a reference surface.
-
Wash the surface with running buffer to remove any non-covalently bound protein.
2. Binary Interaction Analysis (PROTAC with E3 Ligase)
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the PROTAC in running buffer. Ensure the final DMSO concentration is consistent across all samples and matched in the running buffer if necessary (typically ≤ 1%).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration. Use a multi-cycle or single-cycle kinetic format.[9][10]
-
Include buffer-only injections for double referencing.
-
Regenerate the surface between injections if required, using a regeneration solution that removes the bound analyte without damaging the immobilized ligand.
3. Ternary Interaction Analysis (POI-PROTAC-E3 Ligase)
-
Determine the concentration of the target protein to be used. This should be a near-saturating concentration, typically 20-50 times the binary K_D of the PROTAC for the target protein, to ensure that the majority of the PROTAC is in complex with the target.[5][8]
-
Prepare a series of analyte samples, each containing a fixed, near-saturating concentration of the target protein and a varying concentration of the PROTAC.
-
Pre-incubate these mixtures for a sufficient time to allow the binary PROTAC-target complex to form.
-
Inject the pre-incubated mixtures over the E3 ligase-immobilized surface using a single-cycle kinetic format, as ternary complexes can have very slow dissociation rates.[10]
-
Perform buffer-only injections for double referencing.
4. Data Analysis
-
Process the raw sensorgram data by subtracting the reference surface data and buffer-only injections.
-
Fit the processed data from the binary and ternary interaction analyses to appropriate kinetic models (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Calculate the cooperativity factor (α) using the following formula:
-
α = K_D (binary, PROTAC to E3 Ligase) / K_D (ternary, POI-PROTAC complex to E3 Ligase)
-
A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[7][10] An α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
-
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in tables for clear comparison of binary and ternary interactions.
Table 1: Binary Interaction Kinetics of PROTAC with Immobilized E3 Ligase
| Analyte | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |
| PROTAC | Value | Value | Value |
Table 2: Ternary Complex Formation Kinetics (POI-PROTAC with Immobilized E3 Ligase)
| Analyte (POI-PROTAC Complex) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Cooperativity (α) | Ternary Complex t₁/₂ (min) |
| POI + PROTAC | Value | Value | Value | Value | Value |
Note: The half-life (t₁/₂) of the ternary complex can be calculated as ln(2) / k_off.
Conclusion
SPR is an indispensable tool for the biophysical characterization of PROTACs.[11] The detailed kinetic and affinity data generated through SPR analysis provides crucial insights into the formation and stability of the ternary complex, which is a key determinant of a PROTAC's degradation efficiency.[7][10] By following the protocols outlined in this application note, researchers can effectively evaluate and optimize PROTACs containing the this compound moiety for the development of novel therapeutics. The quantitative assessment of cooperativity is particularly important, as it has been shown to correlate with the rate of cellular protein degradation.[12]
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. aragen.com [aragen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carterra-bio.com [carterra-bio.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
Cellular Permeability Assays for Piperidine-based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the target protein.[1]
A significant challenge in PROTAC development is achieving adequate cellular permeability.[1][3][4] Due to their high molecular weight and large polar surface area, PROTACs often fall outside the traditional "Rule of 5" guidelines for orally bioavailable drugs, leading to poor passive diffusion across cell membranes.[3][4] The linker component is a critical determinant of a PROTAC's physicochemical properties.[1] The incorporation of rigid heterocyclic scaffolds, such as piperidine, into the linker has emerged as a key strategy to modulate these properties.[1][5] Piperidine moieties can enhance rigidity, aqueous solubility, and overall cell permeability, making them a frequent component in clinically investigated PROTACs like ARV-110 and ARV-471.[1][5][6][7]
This document provides detailed application notes and protocols for essential assays used to evaluate the cellular permeability of piperidine-based PROTACs.
Core Concepts in PROTAC Permeability
The ability of a PROTAC to cross the cell membrane is a prerequisite for its therapeutic efficacy. Several factors influence this process:
-
Passive Diffusion: The movement of the PROTAC across the lipid bilayer, is heavily influenced by its size, polarity, and lipophilicity.[4]
-
Active Transport: PROTACs can be substrates for cellular uptake or efflux transporters, which can significantly impact their net intracellular accumulation.[2][5]
-
Conformational Dynamics: The flexibility of a PROTAC allows it to adopt different conformations, some of which may shield polar groups, creating a "chameleon-like" effect that can enhance membrane passage.[4][5]
Given these complexities, a multi-assay approach is necessary to build a comprehensive understanding of a PROTAC's permeability profile.
Visualizing the PROTAC Mechanism and Assay Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Decision workflow for selecting appropriate permeability assays.
Key Permeability Assays and Protocols
A combination of cell-free and cell-based assays is recommended for a thorough evaluation of PROTAC permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[2][8][9][10] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[9] This assay is cost-effective and ideal for early-stage screening to rank compounds based on their ability to passively cross a lipid barrier, a key challenge for large molecules like PROTACs.[8][10][11]
Protocol:
-
Prepare Lipid Membrane: Coat the filter of a 96-well filter plate (donor plate) with a solution of lipid (e.g., 2% L-α-phosphatidylcholine in dodecane).
-
Prepare Compound Plate: Add the piperidine-based PROTACs (typically from a 10 mM DMSO stock) to buffer in a separate 96-well plate to achieve the final desired concentration (e.g., 100-200 µM).
-
Start Assay: Add buffer to a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor buffer. Add the compound solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
Caco-2 Permeability Assay
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2][8][12] It is considered a gold standard for predicting in vivo oral absorption because it accounts for passive diffusion, active transport, and efflux mechanisms.[2][8][12] Given that PROTACs can be substrates for efflux transporters, this assay is crucial for understanding their net cellular accumulation.[2][13]
Protocol:
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]
-
Monolayer Integrity Check: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Setup (A→B):
-
Wash the monolayer on the inserts with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test PROTAC solution to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
-
Assay Setup (B→A):
-
In a separate set of wells, add the test PROTAC solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment to measure efflux.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
Sampling & Quantification: At the end of the incubation, take samples from both compartments and determine the compound concentration via LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[12]
-
Optimization Note: Due to the "sticky" nature of PROTACs, recovery can be low. Adding a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-0.5%) to the basolateral buffer can improve recovery without significantly impacting permeability measurements.[14]
Direct Cellular Uptake and Target Engagement Assays
While permeability assays measure the rate of transport across a barrier, it is also critical to quantify intracellular accumulation and confirm that the PROTAC engages its target.
-
LC-MS/MS-based Cellular Uptake: This method directly measures the intracellular concentration of a PROTAC. Cells are incubated with the compound for a set time, then washed, lysed, and the amount of compound in the lysate is quantified by LC-MS/MS. This provides a direct confirmation of cell entry.[2]
-
NanoBRET™ Target Engagement Assay: This live-cell assay provides a quantitative measure of target engagement, which serves as an indirect but powerful indicator of cellular permeability and bioavailability.[1][15][16][17] The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. A cell-permeable PROTAC will compete with the tracer for binding to the target, causing a decrease in the BRET signal.[1][17]
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: Permeability Data for Hypothetical Piperidine-based PROTACs
| Compound ID | Linker Moiety | PAMPA Papp (x 10-6 cm/s) | Caco-2 Papp (A→B) (x 10-6 cm/s) | Caco-2 Papp (B→A) (x 10-6 cm/s) | Efflux Ratio (ER) |
| PROTAC-Pip-01 | Piperidine-Alkyl | 0.8 | 0.5 | 1.1 | 2.2 |
| PROTAC-Pip-02 | Piperidine-PEG | 0.4 | 0.2 | 1.8 | 9.0 |
| PROTAC-Pip-03 | Rigid Piperidine | 1.2 | 0.9 | 1.0 | 1.1 |
| Control (Atenolol) | N/A | < 0.1 | 0.2 | 0.3 | 1.5 |
| Control (Propranolol) | N/A | > 10 | 15.0 | 16.5 | 1.1 |
Data are hypothetical and for illustrative purposes only. Real-world data can be found in sources such as[13].
Interpretation:
-
PROTAC-Pip-01: Shows moderate passive permeability (PAMPA) and is a likely substrate for efflux transporters (ER > 2).
-
PROTAC-Pip-02: The PEG linker may have reduced passive permeability, and the compound is a strong efflux substrate.[13]
-
PROTAC-Pip-03: The rigid linker appears to improve passive permeability and the compound is not an efflux substrate, a desirable profile.
Table 2: Cellular Uptake and Target Engagement Data
| Compound ID | Intracellular Conc. (nM) at 1 µM external | NanoBRET™ Target Engagement IC50 (nM) |
| PROTAC-Pip-01 | 150 | 250 |
| PROTAC-Pip-02 | 45 | 800 |
| PROTAC-Pip-03 | 350 | 95 |
Interpretation:
-
The data correlate well with the permeability assays. PROTAC-Pip-03, which had the best permeability profile, also shows the highest intracellular accumulation and most potent target engagement.
-
PROTAC-Pip-02's poor permeability and high efflux result in low intracellular concentration and weak target engagement, despite potentially high affinity for the target protein itself.[16]
Conclusion
Evaluating the cellular permeability of piperidine-based PROTACs requires a systematic, multi-assay approach. The PAMPA assay serves as an excellent high-throughput screen for passive diffusion, while the Caco-2 assay provides more physiologically relevant data by including active transport mechanisms.[5][13] These permeability assays, when combined with direct measurements of cellular uptake and target engagement, provide a comprehensive dataset to guide the structure-activity relationship (SAR) and optimize PROTAC candidates. The strategic incorporation of piperidine moieties remains a valuable tool for medicinal chemists to overcome the inherent permeability challenges of PROTACs and unlock their full therapeutic potential.[1][6]
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-cell Target Engagement Assays for PROTACs with Rigid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.
The design of the linker, particularly its rigidity, plays a pivotal role in the pharmacological properties of a PROTAC. Rigid linkers, which incorporate structural elements like piperazine/piperidine rings, aromatic systems, or alkynes, restrict conformational flexibility.[2] This pre-organization can lead to a more favorable conformation for ternary complex formation, potentially enhancing potency and selectivity.[2]
This document provides detailed application notes and protocols for key in-cell target engagement assays—Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, and HiBiT assays—to evaluate the cellular activity of PROTACs, with a special focus on those incorporating rigid linkers.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
References
Protocol for Assessing PROTAC-Mediated Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy for targeting proteins previously considered "undruggable".[1][3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2]
The complex, event-driven mechanism of action of PROTACs necessitates a specialized suite of assays to characterize their efficacy and guide their development.[5] This document provides detailed protocols for key experiments to assess PROTAC-mediated protein degradation, from initial confirmation of target engagement to the evaluation of downstream cellular effects.
Core Assays for PROTAC Characterization
A systematic, multi-pronged approach is essential for the robust evaluation of PROTAC candidates. The following assays are fundamental for characterizing the complete degradation pathway:
-
Target Engagement: Does the PROTAC bind to the target protein and the E3 ligase?
-
Ternary Complex Formation: Does the PROTAC facilitate the formation of a stable ternary complex between the target protein and the E3 ligase?
-
Ubiquitination: Is the target protein ubiquitinated following PROTAC treatment?
-
Protein Degradation: Is the target protein degraded in a concentration- and time-dependent manner?
-
Cellular Effects: What are the downstream consequences of target protein degradation on cell viability and signaling pathways?
-
Selectivity: Does the PROTAC selectively degrade the intended target, or are there off-target effects?
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[2][6] DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax represents the maximum percentage of protein degradation achievable.[6] These parameters are crucial for structure-activity relationship (SAR) studies and for selecting lead candidates.[6]
Table 1: Key Parameters for PROTAC Efficacy
| Parameter | Description | Typical Assay |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Western Blot, In-Cell Western, HiBiT Assay |
| Dmax | The maximum percentage of protein degradation achievable. | Western Blot, In-Cell Western, HiBiT Assay |
Table 2: Illustrative Quantitative Data for PROTACs
Note: The data presented is for illustrative purposes only.[7]
| PROTAC | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-X | POI-A | Cell Line-1 | Western Blot | 15 | >95 |
| PROTAC-X | POI-A | Cell Line-2 | HiBiT Assay | 25 | >90 |
| PROTAC-Y | POI-B | Cell Line-1 | Western Blot | 150 | 85 |
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of PROTAC-mediated protein degradation.[5]
Caption: General experimental workflow for PROTAC characterization.
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique for the semi-quantitative assessment of protein levels in response to PROTAC treatment.[1][2]
1. Cell Culture and Treatment [2] a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[2][7] b. Prepare serial dilutions of the PROTAC in complete growth medium. A typical 8-point concentration curve might range from 1 nM to 10,000 nM.[6][7] c. Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (e.g., 0.1% DMSO).[6][7] d. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.[6][7] e. Incubate the cells for the desired time (e.g., 24 hours). The optimal time should be determined in a preliminary time-course experiment.[7]
2. Sample Preparation a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8] b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] c. Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[8] d. Collect the supernatant containing the protein lysates.[8] e. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[8]
3. SDS-PAGE and Protein Transfer a. Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.[8] b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8] c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][6]
4. Immunodetection [2] a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2][6] b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[2][6] c. Wash the membrane three times with TBST.[6] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6] e. Wash the membrane three times with TBST.[6] f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. g. Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Data Analysis a. Quantify the band intensities for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. d. Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[7]
Protocol 2: Immunoprecipitation (IP) to Detect Target Protein Ubiquitination
This protocol is essential for verifying the mechanism of action of PROTACs by detecting the ubiquitination of the target protein.[9][10]
1. Cell Culture and Treatment a. Plate cells in 100 mm dishes to obtain a sufficient amount of protein for IP.[11] b. Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5-10 times the DC50 value) and a vehicle control. It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins. c. Incubate for a shorter duration than degradation experiments (e.g., 1-4 hours).
2. Cell Lysis a. Wash cells with ice-cold PBS and lyse in a modified RIPA buffer containing a deubiquitinase (DUB) inhibitor (e.g., PR-619). b. Proceed with lysate clarification as described in the Western Blot protocol.
3. Immunoprecipitation a. Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with a primary antibody against the target protein or ubiquitin overnight at 4°C with gentle rotation. c. Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C. d. Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
4. Western Blot Analysis a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Perform SDS-PAGE and Western blotting as described previously. c. If the target protein was immunoprecipitated, probe the membrane with an anti-ubiquitin antibody to detect a smear of high molecular weight ubiquitinated protein.[11] d. Conversely, if ubiquitin was immunoprecipitated, probe with an anti-target protein antibody.[11]
Protocol 3: Mass Spectrometry-Based Proteomics for Selectivity and Off-Target Analysis
Mass spectrometry (MS)-based proteomics provides a global and unbiased view of the proteome, allowing for the confirmation of on-target degradation and the identification of potential off-target effects.[12]
1. Cell Culture and Treatment a. Culture and treat cells with the PROTAC and a vehicle control as described for Western blotting. It is crucial to have multiple biological replicates for statistical analysis.
2. Sample Preparation for MS a. Harvest and lyse cells. b. Perform protein quantification. c. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. d. For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT) or proceed with label-free quantification (LFQ).
3. LC-MS/MS Analysis a. Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
4. Data Analysis a. Search the MS/MS spectra against a protein database to identify peptides and proteins.[4] b. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the vehicle control.[4] c. On-target degradation is confirmed by a significant decrease in the abundance of the POI. d. Off-target effects are identified as significant changes in the abundance of other proteins.[13]
Caption: Workflow for proteomic identification of PROTAC off-targets.[13]
Protocol 4: Cellular Viability Assays
Assessing the impact of a PROTAC on cell viability is crucial to determine its therapeutic window and potential cytotoxicity.[14]
1. Cell Seeding and Treatment a. Seed cells in a 96-well plate at an appropriate density.[14] b. Allow cells to adhere overnight. c. Treat cells with a range of PROTAC concentrations, including a vehicle control and a positive control for cytotoxicity. d. Incubate for various time points (e.g., 24, 48, 72 hours).[14]
2. Viability Measurement (Example: MTT Assay) [14] a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[14] c. Read the absorbance at 570 nm using a microplate reader.[14]
3. Data Analysis a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Other common viability assays include the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14] Apoptosis can be assessed using assays like Annexin V/Propidium Iodide (PI) staining or Caspase-Glo® 3/7 assays.[14]
Conclusion
The comprehensive assessment of PROTAC-mediated protein degradation requires a combination of biochemical, biophysical, and cell-based assays. The protocols outlined in this document provide a robust framework for characterizing the efficacy, mechanism of action, and selectivity of PROTAC molecules. By systematically evaluating each step of the degradation pathway, from target engagement to downstream cellular effects, researchers can effectively advance the development of these promising new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a key bifunctional linker molecule increasingly utilized in the field of targeted drug delivery. Its semi-rigid structure, comprised of a piperidine ring and a benzoic acid moiety, makes it an ideal component in the rational design of sophisticated therapeutic agents. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The length, rigidity, and chemical nature of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[3]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of PROTACs, detailed experimental protocols, and a summary of relevant data.
Physicochemical Properties
The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₄ | [4] |
| Molecular Weight | 305.37 g/mol | [4] |
| Appearance | Solid powder | [2] |
| CAS Number | 149353-75-3 | [2] |
| Storage Temperature | 2-8°C | [2] |
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the modular synthesis of PROTACs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective deprotection and subsequent coupling to a ligand for an E3 ubiquitin ligase, while the carboxylic acid group can be activated and coupled to a ligand for the protein of interest.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC involves the recruitment of the ubiquitin-proteasome system to a specific target protein.
Experimental Workflow for PROTAC Synthesis and Evaluation
A typical workflow for the development of a PROTAC using the specified linker is outlined below.
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation, utilizing this compound as the linker and a pomalidomide-derived ligand for the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol outlines a convergent synthetic route.
Step 1: Amide Coupling of POI Ligand to the Linker
-
Reaction Setup: In a round-bottom flask, dissolve the BRD4 inhibitor (+)-JQ1-acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Coupling Reaction: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution. Stir the mixture at room temperature for 4 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the JQ1-linker intermediate.
Step 2: Boc Deprotection of the Linker
-
Reaction Setup: Dissolve the JQ1-linker intermediate from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Deprotection: Stir the solution at room temperature for 1 hour.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.
Step 3: Coupling of the E3 Ligase Ligand
-
Reaction Setup: In a separate flask, dissolve a carboxylic acid-functionalized pomalidomide derivative (e.g., 4-carboxy-pomalidomide) (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Coupling: Add the deprotected JQ1-linker amine salt from Step 2 (1.1 equivalents) to the activated pomalidomide solution. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Perform a similar work-up as in Step 1. Purify the final PROTAC molecule by preparative HPLC.
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Protocol 2: Western Blot for BRD4 Degradation
This protocol is used to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MV4-11, which expresses high levels of BRD4) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control. Calculate the percentage of BRD4 degradation relative to a vehicle-treated control. Determine the DC₅₀ (the concentration of PROTAC that causes 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of degradation).
Quantitative Data Presentation
The following table presents representative data for BRD4-targeting PROTACs with varying linker compositions, illustrating the impact of the linker on degradation potency. While not all of these examples use the exact title compound, they demonstrate the principles of linker design in PROTACs.
| PROTAC Example | Linker Composition | Target Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | Flexible PEG-based linker | MV4-11 | 15 | >90 | [5] |
| PROTAC B | Rigid piperazine-based linker | MV4-11 | 5 | >95 | [6] |
| ARD-69 (AR degrader) | Piperidine-containing linker | LNCaP | 0.86 | >95 | [3] |
| HDAC6 Degrader A6 | Cereblon-recruiting linker | Leukemia cells | 3.5 | N/A | [7] |
Note: The data presented are for illustrative purposes and are derived from various sources. The performance of a PROTAC is highly dependent on the specific combination of the POI ligand, E3 ligase ligand, and linker.
Conclusion
This compound is a valuable and versatile linker for the construction of targeted drug delivery systems, particularly PROTACs. Its semi-rigid nature can be exploited to optimize the spatial orientation of the two ligands, thereby enhancing the formation of a productive ternary complex and leading to potent and selective protein degradation. The modular synthetic strategies enabled by this linker allow for the rapid generation of PROTAC libraries for structure-activity relationship studies, which is crucial for the development of novel therapeutics for a wide range of diseases, including cancer and neurodegenerative disorders. The provided protocols offer a foundational framework for researchers to synthesize and evaluate PROTACs incorporating this important chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting poor solubility of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: Due to its amphiphilic nature, with both a bulky, non-polar tert-butoxycarbonyl (Boc) group and a polar carboxylic acid group, this compound exhibits limited solubility in aqueous solutions and requires organic solvents for complete dissolution. For initial stock solutions, polar aprotic solvents are generally the most effective.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the primary recommended solvents.
-
Alternative Solvents: Alcohols such as methanol and ethanol can also be used, although the solubility may be lower compared to DMSO and DMF.
-
Aqueous Solutions: The compound is poorly soluble in water. To increase solubility in aqueous buffers for biological assays, a co-solvent approach is necessary. Typically, a concentrated stock solution is prepared in DMSO and then diluted into the aqueous medium.
Q2: My compound is not fully dissolving even in DMSO. What can I do?
A2: If you are experiencing poor solubility in DMSO, consider the following troubleshooting steps:
-
Increase Solvent Volume: The concentration of your solution may be too high. Try increasing the volume of DMSO to reduce the concentration.
-
Gentle Heating: Gently warm the solution to 30-40°C. This can significantly improve the dissolution rate. Avoid excessive heat, as it may lead to degradation of the compound.
-
Sonication: Use a sonicator bath to aid in the dissolution process. The mechanical agitation can help break up solid particles and enhance solvation.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
Q3: Can I use heat to dissolve the compound? Are there any stability concerns?
A3: Gentle heating can be an effective method to aid dissolution. However, it is crucial to be mindful of the compound's stability. The tert-butoxycarbonyl (Boc) protecting group is susceptible to thermal degradation at high temperatures. It is recommended to not exceed 40°C. Prolonged heating, even at moderate temperatures, should be avoided.
Q4: My compound precipitated out of my aqueous buffer after diluting from a DMSO stock. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration in the aqueous buffer may be above its solubility limit. Try preparing a more dilute solution.
-
Increase the Percentage of Co-solvent: If your experimental conditions allow, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, be mindful of the potential effects of DMSO on your assay.
-
pH Adjustment: The carboxylic acid moiety's charge state is pH-dependent. Adjusting the pH of the aqueous buffer may improve solubility. For this acidic compound, increasing the pH to deprotonate the carboxylic acid (to a carboxylate) can enhance aqueous solubility.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the compound in solution.
Q5: How should I store solutions of this compound?
A5: For long-term storage, it is recommended to store stock solutions in DMSO or DMF at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aqueous solutions should be prepared fresh for each experiment and not stored for extended periods.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations & Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | High | A suitable alternative to DMSO for stock solutions. |
| Methanol | Moderate | Can be used for dissolution, but may require larger volumes. |
| Ethanol | Moderate | Similar to methanol, solubility is moderate. |
| Water | Low | Not recommended as a primary solvent. |
| Aqueous Buffers (e.g., PBS) | Low | Requires a co-solvent like DMSO for dissolution. |
Table 2: Stability Profile
| Condition | Stability | Notes |
| Acidic Conditions (Strong Acid) | Unstable | The Boc group is readily cleaved by strong acids (e.g., TFA, HCl). |
| Basic Conditions (Strong Base) | Generally Stable | The Boc group is stable to most basic conditions. |
| Elevated Temperature (> 40°C) | Potential for Degradation | The Boc group can be thermally labile. Avoid prolonged heating. |
| Freeze-Thaw Cycles | Potential for Precipitation | Repeated freeze-thaw cycles of stock solutions should be avoided. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Initial Dissolution: Vortex the vial for 1-2 minutes to suspend the compound.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Gentle Heating (if necessary): If solids persist, warm the solution in a water bath at 30-40°C for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Storage: Once fully dissolved, the stock solution can be stored at -20°C or -80°C in small aliquots.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Prepare Stock Solution: Prepare a high-concentration stock solution in DMSO following Protocol 1.
-
Dilution: While vortexing the aqueous buffer (e.g., PBS), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Adding the stock solution to the vortexing buffer helps to minimize immediate precipitation.
-
Final Concentration of DMSO: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 1%).
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the compound has exceeded its solubility limit in the aqueous buffer. In this case, a lower final concentration should be prepared.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.
Mandatory Visualizations
Technical Support Center: Overcoming Low Yield in 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing coupling reactions involving 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my coupling reaction with this compound?
Low yields in amide or ester coupling reactions with this substrate are common and can be attributed to several factors. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, or issues with the reaction conditions.[1] Steric hindrance, posed by the bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine ring, can physically obstruct the reaction site, leading to slow or incomplete coupling.[2][3][4]
Q2: What are the most common causes of failure in these coupling reactions?
Several factors can contribute to low or no product formation:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts to fully activate the carboxylic acid for reaction with the nucleophile.[1]
-
Amine Deactivation: The amine coupling partner can be deactivated through protonation by the carboxylic acid, rendering it non-nucleophilic.[1]
-
Steric Hindrance: The bulky nature of the this compound can physically block the approach of the nucleophile.[2][3][4]
-
Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing the desired coupling. It is crucial to use anhydrous solvents and reagents.[1][5]
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, temperature, or base can significantly impact the reaction outcome.[1]
Q3: Which coupling reagents are most effective for sterically hindered substrates like this?
For sterically hindered couplings, more powerful reagents are often required. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective than standard carbodiimide-based reagents like EDC or DCC.[4][6] Phosphonium salts such as PyBOP and PyAOP are also excellent choices for difficult couplings.[3][4][7]
Q4: Can additives improve my reaction yield?
Yes, additives are highly recommended. Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can suppress side reactions, such as the formation of N-acylurea byproducts when using carbodiimides, and can also help to reduce racemization if the amine is chiral.[1][8]
Q5: What are the primary safety concerns with certain coupling reagents?
A significant drawback of the original BOP reagent is that it produces hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen.[3] For this reason, alternatives like PyBOP®, which do not generate HMPA, were developed and are more commonly used.[3] Some coupling reagents or their additives, like HOBt and HOAt, are potentially explosive and should be handled with care.[9]
Troubleshooting Guide
Problem: My amide coupling reaction is resulting in a low yield or is failing completely.
This guide provides a systematic approach to troubleshooting common issues.
Step 1: Evaluate Your Reagents and Reaction Setup
-
Are your reagents fresh and anhydrous? Coupling reagents, especially carbodiimides and uronium/aminium salts, are often moisture-sensitive.[5] Ensure that all solvents (e.g., DMF, DCM) are anhydrous to prevent the hydrolysis of activated intermediates.[1][5]
-
Is your stoichiometry correct? Carefully re-evaluate the molar ratios of your reactants. A common starting point is a slight excess of the carboxylic acid and coupling reagents relative to the amine.[5]
Step 2: Optimize the Coupling Reagent and Conditions
-
Is your coupling reagent strong enough? For sterically hindered this compound, standard reagents like EDC/HOBt may be insufficient.[4] Consider switching to a more potent uronium/aminium or phosphonium salt-based reagent.
Caption: Troubleshooting Decision Tree for Low Yields.
-
Have you considered alternative activation methods? For particularly challenging, sterically hindered couplings, in situ formation of acyl fluorides can be a highly effective strategy as they behave like activated esters while minimizing steric hindrance.[10]
Step 3: Adjust Reaction Parameters
-
Is the reaction time sufficient? Sterically hindered couplings are often slower.[3] Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight, monitoring the progress by TLC or LC-MS.[3][6]
-
Could the temperature be optimized? While most amide couplings are performed at room temperature or 0 °C, gentle heating may be necessary for sluggish reactions.[5]
-
Have you considered a "double coupling"? After the initial coupling, you can filter and wash the reaction mixture (if on solid phase) and repeat the procedure with a fresh solution of the activated carboxylic acid to drive the reaction to completion.[3]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Carbodiimides | EDC, DCC | Low to Moderate | Often insufficient for hindered substrates.[4] Requires an additive (HOBt, OxymaPure) to improve efficiency and reduce side reactions.[4][8] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective, especially for difficult couplings.[3][4] Does not produce carcinogenic HMPA byproduct associated with BOP.[3] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very High | Generally the most powerful class for hindered couplings.[4][7] HATU and COMU are often cited for their high reactivity.[2][4][7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Acyl Fluoride Formation for Hindered Coupling
-
Dissolve the this compound (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[10]
-
Add the solution containing the acyl fluoride to the amine.
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
Visualizations
Caption: General Experimental Workflow for Amide Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. blogs.rsc.org [blogs.rsc.org]
Technical Support Center: Boc Deprotection of Piperidine Linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for side reactions encountered during the Boc deprotection of piperidine linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during the Boc deprotection of piperidine linkers?
A1: The main source of side reactions is the formation of a reactive tert-butyl cation intermediate. This occurs when the Boc (tert-butyloxycarbonyl) group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture. The deprotected piperidine nitrogen itself is a primary target for this alkylation, leading to the formation of a tert-butylated piperidine byproduct.[1]
Q2: My Boc deprotection reaction is not going to completion. What are the likely causes?
A2: Several factors can lead to an incomplete deprotection reaction:
-
Insufficient Acid: The concentration or molar equivalents of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Low Temperature: Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming may be required; however, this can also increase the rate of side reactions.[1]
-
Steric Hindrance: Bulky chemical groups near the Boc-protected nitrogen can impede the acid's access, slowing down the deprotection rate.[1]
Q3: What are scavengers and why are they critical in Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the deprotected piperidine linker or other sensitive functional groups on the molecule, they effectively prevent unwanted tert-butylation side reactions.[1]
Q4: Which acids are typically used for Boc deprotection of piperidine linkers?
A4: The most common reagents are trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (DCM), and hydrochloric acid (HCl), commonly used as a 4M solution in an organic solvent like 1,4-dioxane or methanol.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Deprotected Piperidine Linker
If you are experiencing a low yield of your desired product, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of a Side Product with +56 Da Mass Shift
The appearance of a peak in your LC-MS analysis with a mass 56 Da greater than your expected product is a strong indicator of tert-butylation.
Caption: Mechanism of Boc deprotection and side product formation.
Solution: Use of Scavengers
The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. These compounds are more nucleophilic than the deprotected piperidine and will preferentially react with the tert-butyl cation.
Data on Side Reaction Prevention
The following table summarizes the effectiveness of common scavengers in preventing tert-butylation during Boc deprotection. While direct quantitative data for piperidine linkers is not extensively published, the principles and relative effectiveness of scavengers are transferable from well-studied systems like peptide synthesis.
| Scavenger | Typical Concentration (v/v) | Anticipated % Desired Product | Anticipated % t-Butylated Product | Notes |
| None | N/A | 70-85% | 15-30% | High risk of side product formation, especially with nucleophilic piperidines. |
| Triisopropylsilane (TIS) | 2.5 - 5% | >95% | <5% | A very effective and commonly used scavenger.[1] |
| Thioanisole | 2.5 - 5% | >90% | <10% | Also effective, particularly useful if other sensitive functional groups are present. |
| Water | 2.5 - 5% | >90% | <10% | Can be used in combination with TIS for enhanced scavenging.[1] |
Note: The percentages are illustrative, based on typical outcomes in related chemistries, and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavenger
This protocol is a general starting point for the deprotection of a Boc-protected piperidine linker in solution.
Materials:
-
Boc-protected piperidine linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude deprotected piperidine linker.
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is an alternative to TFA and typically yields the hydrochloride salt of the deprotected piperidine.
Materials:
-
Boc-protected piperidine linker
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or other suitable solvent (e.g., methanol, ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable anhydrous solvent (e.g., 1,4-dioxane, methanol) in a round-bottom flask.
-
Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The product can then be purified or used directly in the next step.
-
References
Optimizing PROTAC Linker Length with 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: A Technical Support Center
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that incorporate 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. This rigid linker component can be crucial for establishing a productive ternary complex and achieving potent protein degradation.
Troubleshooting Guides
This section addresses common issues encountered during PROTAC optimization, with a focus on linker-related challenges.
Issue 1: Low or No Target Protein Degradation Despite Confirmed Binary Binding
Possible Cause: The linker length is suboptimal, leading to steric hindrance or an unproductive ternary complex conformation.
Troubleshooting Steps:
-
Systematic Linker Length Variation: Synthesize a focused library of PROTACs with varying linker lengths.[1][2] For linkers containing this compound, this can be achieved by modifying the flexible chain (e.g., PEG or alkyl) attached to the piperidine or benzoic acid moiety.
-
Alter Attachment Points: The exit vector from your warhead or E3 ligase ligand is critical.[1][][4] If possible, synthesize isomers with the linker attached to a different solvent-exposed region of the ligands to alter the trajectory of the linker.
-
Computational Modeling: Employ molecular dynamics simulations to model the ternary complex.[5][6][7] This can provide insights into the stability and geometry of the complex with different linker lengths and attachment points, potentially identifying steric clashes or unfavorable interactions.[5][6]
Issue 2: The "Hook Effect" is Observed at High PROTAC Concentrations
Possible Cause: At high concentrations, the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) dominates over the productive ternary complex.[1] This can be exacerbated by a linker that does not sufficiently promote cooperativity.
Troubleshooting Steps:
-
Enhance Ternary Complex Stability: The rigid nature of the this compound moiety can help pre-organize the PROTAC into a conformation that favors ternary complex formation.[1][8] Experiment with linker compositions that further enhance favorable protein-protein interactions within the ternary complex.
-
Assess Cooperativity: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.[2][9] A well-designed linker should ideally promote positive cooperativity.
-
Re-evaluate Linker Length: An excessively long or flexible linker attached to the rigid core might still allow for non-productive binary complex formation to dominate.[1][2] A systematic screen of linker lengths remains a crucial step.
Frequently Asked Questions (FAQs)
Q1: Why use a rigid linker component like this compound in a PROTAC?
A1: Rigid linkers can offer several advantages over purely flexible linkers (e.g., long PEG or alkyl chains). They can reduce the entropic penalty associated with ternary complex formation by pre-organizing the warhead and E3 ligase ligand into a bioactive conformation.[1][2] This can lead to improved potency and selectivity. The piperidine and benzoic acid moieties also offer opportunities to fine-tune physicochemical properties.[8]
Q2: What is the optimal linker length when designing a PROTAC?
A2: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[10][11][12][13] The optimal length must be determined empirically for each new system.[8][14] A linker that is too short can cause steric clashes, while a linker that is too long may lead to an unstable or unproductive ternary complex.[4][15][16]
Q3: How do I synthesize a PROTAC using this compound?
A3: This component is typically incorporated as a heterobifunctional linker.[17] The synthesis generally involves standard peptide coupling or other amide bond formation reactions. For example, the carboxylic acid of the benzoic acid moiety can be activated (e.g., with HATU or EDC/HOBt) and reacted with an amine-functionalized warhead or E3 ligase ligand. The Boc-protected piperidine can be deprotected to reveal a secondary amine, which can then be coupled to a carboxyl-functionalized counterpart.
Q4: What experimental techniques are essential for evaluating the effect of linker length?
A4: A combination of cellular and biophysical assays is crucial:
-
Western Blotting: To quantify the extent of target protein degradation (DC50 and Dmax).[1][2][14]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure binary and ternary complex binding affinities and kinetics.[9][18]
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.[1]
-
Co-immunoprecipitation (Co-IP): To qualitatively or semi-quantitatively assess ternary complex formation in cells.[16]
Quantitative Data Summary
The following tables summarize the impact of linker length on PROTAC efficacy for different target proteins. While these examples do not specifically use this compound, they illustrate the critical importance of linker length optimization.
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths [15]
| PROTAC | Linker Length (n PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 2 | 25 | >95 |
| PROTAC 2 | 3 | 10 | >95 |
| PROTAC 3 | 4 | 5 | >95 |
| PROTAC 4 | 5 | 15 | >90 |
| PROTAC 5 | 6 | 50 | ~80 |
Table 2: In Vitro Degradation of ERα with Varying Alkyl/PEG Linker Lengths [10][15]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | ~100 | ~70 |
| PROTAC B | 16 | ~10 | >90 |
| PROTAC C | 20 | ~50 | ~80 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1][2]
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.[9]
-
Binary Affinity Measurement (PROTAC to E3): Prepare a concentration series of the PROTAC in running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[9][14]
-
Ternary Complex Formation: Prepare a mixture of the target protein (at a constant, saturating concentration) and a concentration series of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.[9][14]
-
Data Analysis: An enhanced binding response compared to the PROTAC alone indicates the formation of a ternary complex.[18] Calculate the apparent KD of the PROTAC for the E3 ligase in the presence of the target protein. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD. An alpha value greater than 1 indicates positive cooperativity.[9]
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the PROTAC Hook Effect with Rigid Linkers
For researchers and drug development professionals in the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful therapeutic modality. However, the unique mechanism of these heterobifunctional molecules can lead to the "hook effect," a phenomenon where increasing PROTAC concentration paradoxically decreases degradation efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and address the hook effect, with a particular focus on the strategic use of rigid linkers in PROTAC design.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The PROTAC "hook effect" describes the bell-shaped dose-response curve often observed in PROTAC-mediated degradation experiments.[1] Instead of a typical sigmoidal curve where the effect plateaus at high concentrations, the degradation of the target protein decreases as the PROTAC concentration becomes excessively high.[1][2] This can lead to the misinterpretation of a PROTAC's potency and efficacy.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy depends on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][2] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target–PROTAC or E3 Ligase–PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][3]
Q3: How can rigid linkers help address the hook effect?
A3: Rigid linkers, which often incorporate structural elements like piperazine/piperidine rings, aromatic systems, or alkynes, can help mitigate the hook effect by pre-organizing the PROTAC into a bioactive conformation.[4][5][6] This constrained conformation can reduce the entropic penalty associated with ternary complex formation, leading to a more stable and productive complex.[4][5] By favoring the formation of the ternary complex over the non-productive binary complexes, rigid linkers can potentially lead to higher potency and a less pronounced hook effect.[7]
Q4: What are the advantages and disadvantages of rigid linkers compared to flexible linkers?
A4: The choice between a flexible or rigid linker is a critical design consideration with significant implications for a PROTAC's performance.[5][6]
| Linker Type | Advantages | Disadvantages |
| Flexible (e.g., Alkyl, PEG chains) | - Synthetically accessible and easy to modify.- Conformational freedom may increase the probability of initial ternary complex formation.[4] | - High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability.- Can contribute to poor physicochemical properties (e.g., high lipophilicity).[4] |
| Rigid (e.g., Piperazine, Phenyl, Alkyne) | - Can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex stability and potency.[4][6]- May improve selectivity by disfavoring off-target ternary complex formation.[4] | - Often more synthetically challenging to prepare.- Lack of flexibility can hinder productive ternary complex formation if the geometry is not optimal.[4] |
Troubleshooting Guide
Problem 1: My dose-response curve shows a distinct hook shape.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high concentrations.[1]
-
Troubleshooting Steps:
-
Confirm and Characterize the Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully delineate the bell-shaped curve. This will help you accurately determine the optimal degradation concentration (DC50) and the maximum degradation (Dmax).[2]
-
Assess Ternary Complex Formation Directly: Utilize biophysical assays like AlphaLISA, FRET, or Co-Immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex signal at high PROTAC concentrations would confirm the hook effect mechanism.
-
Consider Linker Optimization: If feasible, synthesize and test a series of PROTACs with linkers of varying rigidity. Incorporating rigid motifs like piperazine or phenyl rings can help stabilize the ternary complex and potentially reduce the hook effect.[7]
-
Problem 2: My PROTAC with a rigid linker shows weak or no degradation.
-
Likely Cause: This could be due to several factors, including a suboptimal linker design that prevents the formation of a productive ternary complex, poor cell permeability, or an inactive PROTAC.[4]
-
Troubleshooting Steps:
-
Expand the Concentration Range: Test a very wide range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing a narrow optimal degradation window.[2]
-
Evaluate Cell Permeability: PROTACs with rigid linkers can sometimes have altered physicochemical properties that affect their ability to cross the cell membrane. Consider performing a Cellular Thermal Shift Assay (CETSA) to assess target engagement in intact cells.[2]
-
Verify Target and E3 Ligase Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Re-evaluate Linker Design: While rigidity can be beneficial, a completely rigid linker may not always be optimal. The geometry imposed by the rigid linker might not be conducive to a productive ternary complex for your specific target and E3 ligase pair. Consider synthesizing analogs with different rigid elements or a combination of rigid and flexible components.[7]
-
Quantitative Data on Linker Impact
The optimal linker design is highly dependent on the specific target protein and E3 ligase pair. The following table summarizes representative data illustrating how linker choice can impact key performance metrics.
| PROTAC System (Target-E3 Ligase) | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BET-VHL | Flexible (Alkyl Chain) | ~pM range | >90 | [8] |
| BET-CRBN | Rigid (Ethynyl) | <1 | >90 | [8] |
| AR-VHL | Rigid (Piperidine/Piperazine) | <1 | >90 | [8] |
| SMARCA2-CRBN | Rigid (Heterocycle) | Improved Potency | - | [8] |
Experimental Protocols
Protocol 1: DC50 Determination using Western Blot
This protocol details the steps to quantify target protein levels following PROTAC treatment.[1][9]
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Replace the old medium with the medium containing the different PROTAC concentrations or vehicle and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[10]
-
Sample Preparation and SDS-PAGE: Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein into an SDS-PAGE gel.[1]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a suitable blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values.[10]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is for detecting the PROTAC-induced ternary complex in cells.[11]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with the desired concentration of PROTAC or DMSO for a specified time (e.g., 4-12 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[11]
-
Immunoprecipitation: Determine the protein concentration of the lysate. To 1-2 mg of total protein, add 2-4 µg of an antibody against the target protein or the E3 ligase. Incubate overnight at 4°C with gentle rotation.[11]
-
Bead Incubation: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.[11]
-
Washing: Pellet the beads and wash them three times with ice-cold Wash Buffer.[11]
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.[11]
-
Western Blot Analysis: Load the eluted samples and input controls onto an SDS-PAGE gel and perform Western blotting. Probe the membrane with primary antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.[11]
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Experimental workflow for Western Blot analysis.
Caption: Comparison of flexible versus rigid linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving cellular permeability of PROTACs containing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of PROTACs containing the 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid moiety. Due to their high molecular weight and polar surface area, these molecules often exhibit poor membrane permeability, a critical hurdle in developing effective protein degraders.[1][2]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments in a question-and-answer format.
Issue 1: My PROTAC shows potent biochemical activity but low efficacy in cell-based degradation assays.
-
Question: I've confirmed my PROTAC binds its target and the E3 ligase in biochemical assays, but I'm not seeing significant protein degradation in cells. Could this be a permeability issue?
-
Answer: Yes, a significant discrepancy between biochemical potency and cellular activity is a classic indicator of poor cellular permeability.[3][4] PROTACs are large molecules that often fall outside the typical chemical space of membrane-permeable drugs (i.e., "beyond Rule of 5").[2][5] The this compound linker itself contributes to a high molecular weight. The bulky and lipophilic tert-butyloxycarbonyl (Boc) protecting group, in particular, can hinder passive diffusion across the cell membrane.[3] It is crucial to quantify the intracellular concentration of your PROTAC to confirm it is reaching its target.[6]
Issue 2: I am observing high variability and low recovery in my Caco-2 permeability assay.
-
Question: My Caco-2 assay results are inconsistent, and the total recovery of the PROTAC is below the acceptable limit (often <70%). What are the potential causes?
-
Answer: Low recovery and high variability in Caco-2 assays are common problems when working with PROTACs.[7][8] Several factors could be responsible:
-
Poor Aqueous Solubility: The PROTAC may be precipitating in the aqueous assay buffer. Consider measuring its kinetic solubility and ensuring the concentration used in the assay is appropriate.[9]
-
Non-Specific Binding: Due to their lipophilicity, PROTACs can adsorb to plasticware (e.g., the plate wells or inserts), which leads to an underestimation of permeability.[3][7] Adding a low concentration of bovine serum albumin (BSA), such as 0.25%, to the basolateral (acceptor) compartment can often improve recovery by minimizing non-specific binding.[7][10]
-
Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is essential for reliable data. You should routinely measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer has not been compromised by the PROTAC or solvent.[1][3]
-
Metabolism: Caco-2 cells express metabolic enzymes. It is possible your PROTAC is being metabolized during the assay. Analyzing samples by LC-MS/MS can help identify potential metabolites.
-
Issue 3: My PROTAC has a high efflux ratio (>2) in the Caco-2 assay.
-
Question: The permeability of my PROTAC from the basolateral to the apical side is much higher than from the apical to the basolateral side. What does this indicate?
-
Answer: A high efflux ratio (Papp, B-A / Papp, A-B) strongly suggests that your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[11][12] These transporters act as cellular pumps, actively removing the PROTAC from the cell and reducing its intracellular concentration.[4] This is a significant barrier to achieving effective target degradation. To confirm this, you can run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[12] A significant increase in apical-to-basolateral permeability in the presence of an inhibitor would confirm that your PROTAC is an efflux substrate.
Issue 4: My PAMPA results suggest good permeability, but the Caco-2 and cellular assays show poor results.
-
Question: Why is there a discrepancy between my PAMPA and cell-based assay data?
-
Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion across a lipid membrane and does not account for active transport or cellular metabolism.[13][14] In contrast, Caco-2 assays and other cell-based models incorporate these biological processes.[8][15] A common reason for this discrepancy is active efflux.[14] Your PROTAC may have sufficient lipophilicity to passively cross an artificial membrane (giving a positive PAMPA result), but it is then actively pumped out of cells (leading to poor Caco-2 permeability and low cellular activity). This highlights why cell-based assays like Caco-2 are often considered more predictive for PROTACs than PAMPA alone.[15]
Frequently Asked Questions (FAQs)
-
Q1: What is the primary role of the this compound moiety in a PROTAC?
-
A1: This chemical group is a type of linker used to connect the target-binding ligand to the E3 ligase-binding ligand.[16][17] The piperidine ring can add a degree of rigidity to the linker, which can be beneficial for ternary complex formation, while also potentially improving aqueous solubility.[10][18] The benzoic acid provides a convenient attachment point, and the Boc group protects the piperidine nitrogen during synthesis.
-
-
Q2: How does the "chameleon-like" behavior of PROTACs relate to cell permeability?
-
A2: Some PROTACs can adopt different conformations depending on their environment. In the aqueous environment outside a cell, they may adopt a more extended, polar conformation.[2] To cross the lipid-rich cell membrane, they can fold into a more compact structure with a smaller, less polar surface area, sometimes forming intramolecular hydrogen bonds to shield polar groups.[19] This conformational flexibility, or "chameleonicity," can help overcome the permeability challenges associated with their size and polarity.[2][19]
-
-
Q3: What is the "hook effect" and how does it relate to permeability?
-
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in protein degradation.[10] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC + Target or PROTAC + E3 Ligase) instead of the productive ternary complex (Target + PROTAC + E3 Ligase) required for degradation.[10] Poor cell permeability can make it difficult to achieve the optimal intracellular concentration, complicating the interpretation of dose-response curves and potentially masking the true potency of the degrader.
-
-
Q4: Are there alternatives to the Caco-2 assay for assessing PROTAC permeability?
-
A4: Yes, while Caco-2 is a widely used model, other cell lines like LLC-PK1 (porcine kidney epithelial cells) and MDR1-MDCK (Madin-Darby canine kidney cells engineered to overexpress P-gp) are also used.[5][11] LLC-PK1 has lower endogenous transporter activity and can be useful for assessing passive permeability, while MDR1-MDCK is specifically used to study P-gp-mediated efflux.[11] Additionally, direct measurement of intracellular PROTAC concentration via LC-MS/MS provides the most definitive assessment of cell entry.[20]
-
Strategies for Improving Cellular Permeability
Improving the cellular permeability of PROTACs often requires a multi-pronged optimization strategy focused on modifying the molecule's physicochemical properties.
-
Linker Optimization:
-
Remove the Boc Group: The tert-butoxycarbonyl (Boc) group is a bulky protecting group. Its removal in the final compound will significantly reduce molecular weight and may improve permeability.[3]
-
Reduce Polarity and Hydrogen Bond Donors (HBDs): Replacing polar groups or HBDs in the linker can enhance permeability. For example, substituting an amide bond with a less polar ester has been shown to improve the permeability and cellular activity of some PROTACs.[21][22]
-
Introduce Rigidity: Incorporating rigid elements like piperazine or piperidine rings can pre-organize the PROTAC into a conformation that is more favorable for cell entry and ternary complex formation.[8][18]
-
-
Prodrug Approaches:
-
Masking Polar Groups: A common strategy is to mask polar functional groups (like carboxylic acids or hydroxyls) with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases).[8] This increases the molecule's overall lipophilicity, facilitating cell entry. The active PROTAC is then released inside the cell.
-
-
Alternative Delivery Systems:
-
"In-Cell Click" Chemistry (CLIPTACs):
-
This advanced strategy involves synthesizing the PROTAC inside the cell from two smaller, more permeable precursors.[2] One precursor contains the target binder linked to a reactive group (e.g., a trans-cyclooctene), and the other contains the E3 ligase ligand with a complementary reactive group (e.g., a tetrazine). Once inside the cell, they react to form the full, active PROTAC.[2]
-
Quantitative Data Summary
The following table presents hypothetical but representative permeability data for a series of PROTACs to illustrate how structural modifications can influence key permeability parameters. Actual values are highly dependent on the specific warheads and overall molecular structure.
| PROTAC ID | Linker Moiety Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A / A-B) |
| PROTAC-1 | 4-(1-(Boc )piperidin-4-yl)benzoic acid | 0.9 | 0.4 | 8.5 |
| PROTAC-2 | 4-(piperidin-4-yl )benzoic acid (Boc removed) | 1.5 | 0.8 | 6.2 |
| PROTAC-3 | Ester-based linker (amide replaced) | 2.1 | 1.6 | 2.5 |
| PROTAC-4 | PROTAC-2 + Efflux-reducing modification | 1.4 | 1.2 | 1.8 |
Data adapted from principles discussed in published literature.[15][21][24]
Experimental Protocols
Detailed methodologies for key assays used to evaluate PROTAC cellular permeability are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across a lipid-coated artificial membrane, providing a high-throughput method for initial permeability screening.[13][25]
-
Objective: To determine the apparent permeability coefficient (Papp) for passive diffusion.
-
Methodology:
-
Membrane Coating: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane).
-
Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute this into a universal buffer (pH 7.4) to the final desired concentration (e.g., 10 µM).
-
Assay Setup: Fill the wells of a 96-well acceptor plate with the buffer. Place the lipid-coated filter plate on top of the acceptor plate.
-
Compound Addition: Add the PROTAC dosing solution to the donor plate wells.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[20]
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the established equation.[1]
-
Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express efflux transporters, providing a more physiologically relevant model of intestinal absorption.[12]
-
Objective: To determine Papp in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess permeability and identify potential active efflux.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable inserts in multi-well plates and culture for ~21 days to allow for differentiation and monolayer formation.[12]
-
Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[1]
-
Compound Preparation: Prepare the PROTAC dosing solution in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Permeability Assay (A-B):
-
Wash monolayers with pre-warmed HBSS.
-
Add the PROTAC solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 120 minutes).[7]
-
At the end of the incubation, collect samples from both compartments.
-
-
Permeability Assay (B-A):
-
Perform the same steps but add the PROTAC solution to the basolateral compartment and sample from the apical compartment.
-
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Data Analysis: Calculate Papp values for both A-B and B-A directions. The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An efflux ratio >2 is indicative of active efflux.[12]
-
Cellular Uptake Assay (LC-MS/MS)
This assay directly quantifies the amount of PROTAC that accumulates inside cells over time, providing a clear measure of net cell entry.[26]
-
Objective: To quantify the intracellular concentration of a PROTAC.
-
Methodology:
-
Cell Seeding: Seed an appropriate cell line into multi-well plates and allow them to adhere overnight to reach ~80-90% confluency.[20]
-
PROTAC Treatment: Remove the medium and add fresh medium containing the test PROTAC at the desired concentration. Incubate for various time points (e.g., 1, 4, 8 hours).
-
Cell Washing: Aspirate the PROTAC-containing medium. Quickly wash the cell monolayer multiple times (e.g., 3x) with ice-cold PBS to remove all extracellular PROTAC. This step is critical and must be done quickly to prevent efflux.[26]
-
Cell Lysis and Extraction: Add an ice-cold organic solvent (e.g., acetonitrile with 0.1% formic acid) to each well to lyse the cells and extract the intracellular compound.[26]
-
Sample Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Protein Quantification: Use a small aliquot of the lysate (before organic solvent addition, from a parallel well) to determine the total protein concentration using a BCA assay. This is for normalization.
-
Quantification: Analyze the amount of PROTAC in the supernatant from the extraction step using a validated LC-MS/MS method.
-
Data Analysis: Normalize the amount of PROTAC to the total protein content (e.g., pmol/mg protein) or cell number to determine the intracellular concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ternary Complex Stability with Piperidine Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing ternary complex stability with piperidine-containing linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a piperidine linker in a PROTAC?
A1: A piperidine linker is incorporated into a PROTAC to impart rigidity to the molecule.[1][2][3][4] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This stable complex is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] Additionally, the piperidine motif can improve the physicochemical properties of the PROTAC, such as metabolic stability and aqueous solubility.[1][5][6][7][8]
Q2: How does a piperidine linker influence ternary complex stability?
A2: The conformational constraint provided by a rigid piperidine linker can lead to a more defined spatial orientation of the target protein binder and the E3 ligase ligand.[1] This pre-organization reduces the entropic penalty associated with the formation of the ternary complex, which can lead to higher binding affinity and stability.[9] A well-designed piperidine linker can also facilitate favorable protein-protein interactions between the POI and the E3 ligase, further stabilizing the ternary complex.[7][10]
Q3: What is "cooperativity" in the context of PROTACs and why is it important?
A3: Cooperativity refers to the influence that the binding of one protein (e.g., the E3 ligase to the PROTAC) has on the binding of the second protein (the target protein).[3] It is a critical factor for the formation of a stable ternary complex.[10][11][12]
-
Positive Cooperativity (α > 1): The formation of the initial binary complex (e.g., E3-PROTAC) increases the binding affinity for the target protein. This is highly desirable as it promotes the formation of a stable ternary complex.[3][12]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.[9][12] The design of the linker, including the use of rigid elements like piperidine, is instrumental in achieving positive cooperativity.[3][9]
Q4: Can piperidine linkers help improve the solubility of a PROTAC?
A4: Yes, the basic nitrogen atom in the piperidine ring can be protonated at physiological pH.[5][13] This ionization increases the polarity of the PROTAC molecule, which can lead to improved aqueous solubility, a common challenge for these large molecules.[5][6]
Troubleshooting Guide
| Issue | Potential Piperidine Linker-Related Cause | Suggested Solution & Experimental Validation |
| Low or No Target Protein Degradation | Suboptimal Linker Rigidity and Conformation: The piperidine linker may be constraining the PROTAC in a conformation that is not productive for ternary complex formation, leading to steric clashes.[14] | Synthesize a library of PROTACs with the piperidine moiety in different positions or with varied exit vectors to alter the conformational landscape.[14] Evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[3] |
| Incorrect Linker Length: Even with a rigid piperidine core, the overall linker length may be too short or too long, preventing optimal orientation of the POI and E3 ligase.[6][7][14] | Modify the linker length by adding or removing spacer atoms (e.g., alkyl chains) on either side of the piperidine ring. Assess degradation efficiency via Western Blot to determine the optimal length.[15] | |
| High "Hook Effect" Observed | Unfavorable Binary vs. Ternary Complex Stability: The linker design may favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex at high PROTAC concentrations.[14] | Redesign the linker to enhance positive cooperativity. This can be achieved by modifying the linker's attachment points or overall geometry to create more favorable protein-protein interactions.[9][14] Measure cooperativity using ITC or SPR; a higher cooperativity factor (α) can help mitigate the hook effect.[14] |
| Poor Cellular Permeability | Unbalanced Physicochemical Properties: While piperidine can improve solubility, the overall lipophilicity of the PROTAC might be too low for efficient cell membrane penetration. | Synthesize analogs with modified linkers that balance hydrophilicity and lipophilicity. For example, combine the rigid piperidine core with more hydrophobic elements like alkyl chains.[15] Assess permeability using in vitro models like the Caco-2 assay.[15] |
Quantitative Data Summary
The following table summarizes representative data for two hypothetical PROTACs targeting the same protein (e.g., BRD4) and E3 ligase (e.g., VHL), illustrating how a rigid piperidine linker can enhance ternary complex stability and degradation potency compared to a more flexible linker.
| PROTAC | Linker Type | Binary KD (PROTAC to VHL) | Binary KD (PROTAC to BRD4) | Ternary KD (BRD4 to VHL-PROTAC) | Cooperativity (α) | Cellular DC50 |
| PROTAC-A | Flexible (PEG-based) | 50 nM | 20 nM | 15 nM | 1.3 | 100 nM |
| PROTAC-B | Rigid (Piperidine-based) | 45 nM | 25 nM | 5 nM | 5.0 | 20 nM |
Note: Data is hypothetical and for illustrative purposes. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.[3] A higher α value indicates greater ternary complex stability.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[16][17]
Objective: To determine the binding affinity and kinetics of binary and ternary complex formation.
Methodology:
-
Immobilization: Covalently immobilize a purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) onto a streptavidin-coated sensor chip. Use a reference flow cell without the ligase for background subtraction.[3]
-
Binary Interaction Analysis (PROTAC with E3 Ligase):
-
Prepare a dilution series of the PROTAC in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO).
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration, to measure the binding affinity (KD).[3]
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) pre-incubated with a dilution series of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.[17]
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to POI) by the ternary KD (binding of the POI to the E3-PROTAC complex).[3]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][16]
Objective: To determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of complex formation to calculate cooperativity.
Methodology:
-
Sample Preparation: Ensure all proteins (E3 ligase and POI) are highly pure and in a precisely matched buffer to minimize heats of dilution.[3]
-
Binary Affinity Measurements:
-
PROTAC into POI: Titrate a solution of the PROTAC (e.g., 100-200 µM in the syringe) into the sample cell containing the POI (e.g., 10-20 µM).
-
PROTAC into E3 Ligase: Titrate the PROTAC solution into the sample cell containing the E3 ligase complex.[3]
-
-
Ternary Complex Affinity Measurement:
-
To measure the affinity of the POI for the pre-formed E3-PROTAC complex, saturate the E3 ligase in the sample cell with the PROTAC.
-
Titrate the POI solution from the syringe into the cell containing the pre-formed binary complex.[3]
-
-
Data Analysis:
-
Integrate the heat data and fit it to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.
-
Calculate the cooperativity factor (α) using the KD values from the binary and ternary experiments.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Performance and Mitigating Off-Target Effects with Piperidine-Based Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the performance of Proteolysis-Targeting Chimeras (PROTACs) and mitigating their off-target effects, with a specific focus on PROTACs synthesized using linkers containing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
This compound is a chemical moiety used as a semi-flexible linker in the synthesis of PROTACs.[1] The linker is a critical component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[2] The nature of the linker, including its length, rigidity, and chemical properties, significantly influences the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3]
Q2: How do piperidine-containing linkers, such as those derived from this compound, affect PROTAC performance?
Incorporating a piperidine ring into the PROTAC linker introduces a degree of rigidity to the molecule.[3][4] This rigidity can be advantageous for several reasons:
-
Improved Ternary Complex Formation: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This is a crucial step for efficient ubiquitination and subsequent degradation of the target protein.
-
Enhanced Metabolic Stability: The rigid structure of the piperidine ring can improve the metabolic stability of the PROTAC.[3]
-
Modulation of Physicochemical Properties: The inclusion of a piperidine moiety can influence the PROTAC's solubility and other drug-like properties.[5][6]
Q3: What are the primary causes of off-target effects with PROTACs?
Off-target effects in PROTACs, where unintended proteins are degraded, can arise from several factors:
-
Promiscuous Warhead: The ligand targeting the protein of interest may also bind to other proteins with similar binding pockets.
-
Non-selective E3 Ligase Ligand: The ligand recruiting the E3 ligase might interact with other cellular components.
-
Formation of Non-productive Ternary Complexes: The PROTAC may bring the E3 ligase into proximity with proteins other than the intended target, leading to their unintended degradation.
-
Linker-Mediated Interactions: The linker itself can sometimes contribute to off-target binding.
Q4: How can the design of the linker help in mitigating off-target effects?
The linker plays a crucial role in determining the selectivity of a PROTAC.[2] By optimizing the linker's length, rigidity, and attachment points, it is possible to favor the formation of the desired on-target ternary complex while disfavoring off-target interactions. Incorporating semi-flexible linkers like those containing this compound can help achieve a balance between the conformational freedom needed for ternary complex formation and the rigidity required for selectivity.[1]
Troubleshooting Guides
This section addresses common issues encountered during experiments with PROTACs utilizing piperidine-based linkers.
Problem 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Ternary Complex Formation | Verify binary binding | Confirm that the PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Optimize linker length/composition | If binary binding is confirmed, the issue may lie in the geometry of the ternary complex. Synthesize and test PROTACs with varying linker lengths and compositions to find the optimal arrangement for productive complex formation. | |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a dose-response experiment | Test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to rule out the "hook effect," where high concentrations can inhibit degradation. |
| Low Cell Permeability | Assess intracellular concentration | Use techniques like LC-MS/MS to determine the intracellular concentration of the PROTAC. If permeability is low, consider modifying the linker to improve its physicochemical properties. |
| Insufficient E3 Ligase Expression | Check E3 ligase levels | Confirm that the cell line used in the assay expresses sufficient levels of the E3 ligase recruited by your PROTAC using Western blotting or qPCR. |
Problem 2: Significant off-target protein degradation observed.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Promiscuous Warhead or E3 Ligase Ligand | Perform global proteomics | Use quantitative mass spectrometry to identify which off-target proteins are being degraded. |
| Modify the respective ligand | If the off-targets share homology with the intended target, consider redesigning the warhead for higher selectivity. If off-targets are known substrates of the recruited E3 ligase, consider switching to a different E3 ligase. | |
| Linker-Mediated Off-Target Interactions | Modify linker attachment points or composition | Altering the points at which the linker is attached to the warhead and E3 ligase ligand can change the orientation of the PROTAC and reduce off-target interactions. Experiment with different linker compositions, including varying the rigidity. |
| Suboptimal PROTAC Concentration | Optimize PROTAC concentration | Use the lowest effective concentration of the PROTAC that achieves robust on-target degradation to minimize off-target effects. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
The following table provides a template for summarizing and comparing the performance of different PROTACs. It is crucial to characterize key parameters such as degradation potency (DC50), maximal degradation (Dmax), and selectivity.
| PROTAC ID | Linker Composition | DC50 (nM)a | Dmax (%)b | Off-Target Proteins Identified (Proteomics) |
| PROTAC-A | Piperidine-based | 10 | 95 | Protein X, Protein Y |
| PROTAC-B | PEG-based | 50 | 80 | Protein Z |
| Control | No Linker (Warhead only) | >10,000 | <10 | None |
aDC50: Concentration of PROTAC required to degrade 50% of the target protein. bDmax: Maximum percentage of target protein degradation achieved.
Key Experimental Workflows & Signaling Pathways
Diagrams
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low or no PROTAC-mediated degradation.
Caption: Logical workflow for mitigating PROTAC off-target effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Metabolic Stability of PROTACs with Piperidine Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the incorporation of piperidine linkers.
Frequently Asked Questions (FAQs)
Q1: Why is the linker important for the metabolic stability of a PROTAC?
A1: The linker is a critical component that significantly influences a PROTAC's overall stability and efficacy.[1] Its chemical composition, length, and rigidity can determine its susceptibility to metabolic enzymes. The linker is often identified as a primary site for metabolic modification, making its design crucial for achieving a desirable pharmacokinetic profile.[1]
Q2: How do piperidine linkers enhance the metabolic stability of PROTACs?
A2: Piperidine linkers introduce rigidity into the PROTAC structure. This rigidity can enhance metabolic stability by pre-organizing the PROTAC into a bioactive conformation that is less susceptible to enzymatic degradation.[2][] The incorporation of a rigid piperidine moiety can shield the PROTAC from metabolic enzymes, leading to lower clearance and a longer half-life.[4] A notable example is ARV-110, a clinical candidate, where a flexible linker was replaced with a more rigid structure containing piperidine and piperazine, significantly improving its metabolic stability and potency.[][5]
Q3: What are the common metabolic pathways for PROTACs with piperidine-containing linkers?
A3: The most common metabolic pathway for drugs containing a piperidine moiety is N-dealkylation, which is often catalyzed by Cytochrome P450 enzymes, particularly CYP3A4. Other potential pathways include ring α-oxidation to form lactams and N-oxidation. Understanding these pathways is crucial for identifying potential metabolic "soft spots" in a PROTAC design.
Q4: Besides metabolic stability, what other advantages do piperidine linkers offer?
A4: In addition to enhancing metabolic stability, the rigidity of piperidine linkers can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand. This can improve the formation and stability of the ternary complex, which is essential for efficient protein degradation.[5] Furthermore, the inclusion of a basic amine in the piperidine ring can improve the solubility of the PROTAC molecule.[6]
Q5: Can the attachment point of the piperidine linker influence metabolic stability?
A5: Yes, the site of attachment of the linker to both the target protein ligand and the E3 ligase ligand can significantly impact the metabolic stability of the PROTAC. The attachment points are often the most metabolically liable parts of the linker, susceptible to reactions like N-dealkylation and amide hydrolysis. Strategic selection of attachment points, often in solvent-exposed areas of the ligand-protein complex, can help to minimize steric hindrance and improve overall stability.[]
Troubleshooting Guides
Issue 1: Rapid clearance of my piperidine-linker PROTAC in in-vitro metabolic assays (e.g., liver microsomes, hepatocytes).
| Potential Cause | Recommended Solution |
| Presence of metabolic "soft spots" | Metabolite Identification: Perform LC-MS/MS analysis to identify the specific sites of metabolism on your PROTAC. This will reveal if the piperidine ring, its connection points, or another part of the molecule is the primary site of degradation.[8] |
| Structural Modification: If a specific metabolic hotspot is identified, consider introducing metabolically inert groups, such as fluorine atoms, at or near that position to block enzymatic activity.[8] | |
| High activity of specific metabolic enzymes (e.g., CYPs) | Enzyme Inhibition Studies: Use specific CYP inhibitors in your in-vitro assays to determine which P450 isozyme is responsible for the metabolism of your PROTAC. This can provide insights for further structural modifications.[8] |
Issue 2: My PROTAC with a piperidine linker shows good in-vitro stability but poor in-vivo efficacy.
| Potential Cause | Recommended Solution |
| High first-pass metabolism | Pharmacokinetic (PK) Studies: Conduct in-vivo PK studies in a relevant animal model (e.g., mouse, rat) to determine the systemic exposure of your PROTAC after oral or intravenous administration. This will help to quantify the extent of first-pass metabolism.[8] |
| Formation of inactive or competing metabolites | Metabolite Profiling: Analyze plasma and tissue samples from your PK studies to identify the major metabolites. These metabolites could potentially compete with the intact PROTAC for binding to the target protein or the E3 ligase, thus reducing its efficacy. |
| Poor cell permeability | Permeability Assays: Use in-vitro models like Caco-2 or PAMPA to assess the cell permeability of your PROTAC. While piperidine can improve solubility, the overall physicochemical properties of the PROTAC might still limit its ability to cross cell membranes effectively. |
Issue 3: Discrepancy between metabolic stability data from different in-vitro systems (e.g., microsomes vs. hepatocytes).
| Potential Cause | Recommended Solution |
| Involvement of Phase II metabolism or non-CYP enzymes | Use of Multiple In-Vitro Systems: Liver microsomes primarily assess Phase I (CYP-mediated) metabolism. Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes, as well as transporters. If your PROTAC is significantly less stable in hepatocytes, it may be undergoing Phase II conjugation or metabolism by enzymes not present in microsomes, such as aldehyde oxidase.[8] |
| Compound instability in plasma | Plasma Stability Assay: Assess the stability of your PROTAC in fresh whole blood or plasma to account for the activity of hydrolases and other plasma enzymes.[8] |
Data Presentation
Table 1: Comparison of In-Vitro Metabolic Stability of PROTACs with Different Linker Types
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min | Key Observation |
| BRD4 Degrader | Linear Aliphatic | Mouse Liver Microsomes | ~20 | Subject to hydroxylation.[9] |
| BRD4 Degrader | Piperidine-containing | Mouse Liver Microsomes | > 120 | Cyclic structures significantly enhance metabolic stability.[9] |
| BET Degrader | PEG-based | Human Liver Microsomes | < 10 | Susceptible to rapid metabolism.[9] |
| BET Degrader | PEG with Piperazine | Human Liver Microsomes | 45 | Incorporation of a rigid moiety improves metabolic stability.[9] |
| AR Degrader | Aliphatic | Human Hepatocytes | 8.4 | Can be very unstable depending on attachment points.[9] |
| AR Degrader | PEG-based | Human Hepatocytes | ~30 | PEG linker can offer better stability than some aliphatic linkers.[9] |
Note: The data presented here is a compilation from various studies to illustrate general trends and may not be from direct head-to-head comparisons.
Table 2: In-Vivo Pharmacokinetic Parameters of PROTACs with Different Linker Types
| PROTAC Name | Linker Type | Species | Route | Oral Bioavailability (%) | Clearance (mL/h/kg) | Half-life (t½) (h) |
| ARV-110 | Rigid (piperidine-piperazine) | Rat | Oral | 23 | 29.4 | 4.9 |
| ARV-471 | Rigid (piperidine-piperazine) | Rat | Oral | 38 | 16.8 | 10.3 |
| dBET1 | Flexible (PEG-based) | Mouse | IV | N/A | High | < 1 |
| MZ1 | Flexible (PEG-based) | Mouse | IP | N/A | High | ~1 |
Note: Data is compiled from various preclinical studies and is intended for comparative purposes. Direct comparisons should be made with caution due to differences in experimental conditions.[4]
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in-vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the PROTAC by diluting the stock solution in buffer (final concentration typically 1 µM).
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the PROTAC working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the linear regression of the initial time points.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a PROTAC in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.
Materials:
-
Test PROTAC
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Acetonitrile (ACN) with an internal standard
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).
-
-
Incubation:
-
Prepare a working solution of the test PROTAC in pre-warmed incubation medium (final concentration typically 1 µM).
-
Remove the plating medium from the cells and add the PROTAC-containing medium.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by removing the medium and adding cold acetonitrile with an internal standard to the wells.
-
-
Sample Processing and Analysis:
-
Scrape the cells and collect the cell lysate/acetonitrile mixture.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (CLint) based on the disappearance of the parent compound over time.
-
Mandatory Visualizations
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A workflow for troubleshooting and optimizing PROTAC metabolic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PROTAC Linker Modification Strategies: A Technical Support Center
Welcome to the Technical Support Center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to linker modification for improved PROTAC (Proteolysis-Targeting Chimera) efficacy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.[1]
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[1][2][][4][5] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[1][2][][4][5]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG units or methylene groups), can help identify the optimal length.[1][6] Experiment with different linker compositions to modulate flexibility. For instance, if using a highly flexible linker, introduce some rigidity by incorporating cyclic structures like piperazine or phenyl rings.[6][7]
-
-
Unfavorable Physicochemical Properties:
-
Problem: The linker significantly contributes to the overall properties of the PROTAC molecule. Poor solubility or low cell permeability can prevent the PROTAC from reaching its intracellular target.[8][9]
-
Solution: To improve solubility, consider incorporating more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units.[2][4] For enhancing cell permeability, it may be beneficial to use more hydrophobic alkyl linkers or rigid linkers containing cyclic moieties.[2][10] A balance between hydrophilicity and hydrophobicity is often required.
-
-
Incorrect Linker Attachment Points:
-
Problem: The points at which the linker is connected to the target protein binder and the E3 ligase ligand (the "exit vectors") are crucial for achieving a productive ternary complex geometry.[5][11][12] An incorrect attachment point can lead to a non-productive orientation of the target protein and E3 ligase.[11][12]
-
Solution: If structurally feasible, synthesize alternative PROTACs with the linker attached at different solvent-exposed positions on the ligands to identify a more favorable connection point.[5][13][]
-
-
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is a paradoxical decrease in protein degradation at very high PROTAC concentrations.[15][16] This occurs because the bifunctional PROTAC saturates both the target protein and the E3 ligase independently, forming non-productive binary complexes instead of the productive ternary complex required for degradation.[15][16][17]
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[1]
-
Solution: A well-designed linker can create favorable protein-protein interactions within the ternary complex, enhancing its stability and mitigating the hook effect.[1] This often requires empirical testing of different linker designs. Modifying the linker's length and composition can improve cooperativity.[15]
-
-
Issue 3: My PROTAC has poor cell permeability.
Due to their high molecular weight, PROTACs often face challenges with cell permeability, limiting their efficacy.[8][10][18][19]
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
High Polarity or Flexibility:
-
Problem: While PEG linkers can improve solubility, long, flexible PEG chains can increase the polar surface area and lead to poor passive diffusion across the cell membrane.[20]
-
Solution: Balance lipophilicity and polarity.[9] Replace flexible PEG or alkyl chains with shorter, more rigid linkers containing cyclic moieties (e.g., piperidine/piperazine) to improve passive permeability.[9][10] The "chameleon effect," where flexible linkers allow the molecule to adopt a folded, less polar conformation in the cell membrane, can also be exploited.[8][20]
-
-
Issue 4: My PROTAC is causing off-target protein degradation.
Off-target effects can arise from a lack of specificity in the PROTAC's components or from the linker itself.[7]
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Linker-Induced Non-specific Interactions:
-
Problem: The flexibility and chemical nature of the linker can sometimes lead to non-specific interactions with other proteins, resulting in their degradation.[7]
-
Solution: Modify the linker composition. Consider replacing flexible PEG linkers with more rigid alternatives like alkyl chains or cycloalkane-based linkers to constrain the PROTAC's conformation and improve selectivity.[7] Systematically varying the linker length can also help identify a more selective PROTAC.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC? A1: The linker connects the ligand that binds to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[9] It is not just a passive spacer; its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[9][11][21][22] The linker also significantly influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[9]
Q2: How do I choose a starting point for linker length? A2: Choosing the optimal linker length is largely an empirical process.[9] However, most successful PROTACs use linkers with a length of 7-16 atoms.[9] A common strategy is to start by synthesizing a small library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) and evaluating their degradation performance.[9] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable or non-productive complex.[4][5][9]
Q3: What are the main types of linkers and their properties? A3: The most common linker types are alkyl chains and polyethylene glycol (PEG) chains.
-
Alkyl Linkers: These are hydrophobic and synthetically accessible.[4]
-
PEG Linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule.[2][4]
-
Rigid Linkers: These incorporate structures like piperazine, piperidine, or alkynes to reduce conformational flexibility, which can help lock the PROTAC in an active conformation and improve physicochemical properties.[][4][10]
Q4: How do the linker's attachment points affect PROTAC activity? A4: The attachment points, or exit vectors, on the POI ligand and the E3 ligase ligand are crucial.[11][12] Altering the attachment point can dramatically change the spatial orientation of the POI and the E3 ligase in the ternary complex, which can significantly impact degradation potency and efficiency.[11] The selection of attachment points is typically guided by analyzing solvent-exposed regions of the ligands when bound to their respective proteins.[5][13]
Data Presentation: Impact of Linker Modification on PROTAC Efficacy
The following tables summarize quantitative data from various studies to illustrate the impact of linker modifications on PROTAC performance. Note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
Table 1: Effect of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC 1 | PEG | 12 | 25 | >90 | HeLa | VHL |
| PROTAC 2 | PEG | 15 | 8 | >95 | HeLa | VHL |
| PROTAC 3 | PEG | 18 | 15 | >90 | HeLa | VHL |
| PROTAC 4 | Alkyl | 11 | 50 | ~85 | 22Rv1 | VHL |
| PROTAC 5 | Alkyl | 14 | 15 | >90 | 22Rv1 | VHL |
Table 2: Effect of Linker Composition on PROTAC Permeability and Efficacy
| PROTAC | Target | Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | DC50 (nM) |
| PROTAC A | BET | Flexible PEG | 0.5 | 20 |
| PROTAC B | BET | Rigid Piperazine | 2.1 | 15 |
| PROTAC C | EGFR | Hydrophilic PEG | 0.8 | 50 |
| PROTAC D | EGFR | Hydrophobic Alkyl | 3.5 | 75 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assay
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[23]
-
Cell Seeding & Treatment: Seed cells in 6-well plates to be 70-80% confluent at the time of harvest.[23] Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control.[23]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex within cells.[18]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal concentration for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in Laemmli sample buffer.[23] Analyze the eluates by Western blotting, probing for the target protein. The presence of the target protein in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro assessment of a PROTAC's passive membrane permeability.[8]
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[8]
-
Compound Addition: The PROTAC solution (typically at a concentration of 10 µM in a buffer) is added to the donor wells of the plate.[8]
-
Incubation: The donor plate is placed into an acceptor plate containing buffer. The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the artificial membrane.[8]
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.[8]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.[8]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC efficacy.
Caption: Impact of linker properties on ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The Essential Role of Linkers in PROTACs [axispharm.com]
- 22. lifesensors.com [lifesensors.com]
- 23. benchchem.com [benchchem.com]
PROTAC Degradation Assay Technical Support Center
Welcome to the technical support center for PROTAC degradation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during PROTAC experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your PROTAC degradation assays in a question-and-answer format.
Issue 1: No or Weak Degradation of the Target Protein
Question: I've treated my cells with my PROTAC, but the Western blot shows little to no degradation of my target protein. What are the possible causes and troubleshooting steps?
Answer: This is a common challenge in PROTAC research. The lack of degradation can stem from several factors throughout the experimental workflow. A systematic approach is required to pinpoint the issue.[1][2]
Possible Causes & Troubleshooting Steps:
-
PROTAC Integrity and Activity:
-
Solution: Verify the chemical integrity and purity of your PROTAC stock. Ensure it has not degraded during storage. Perform quality control checks such as LC-MS or NMR.
-
-
Cellular Permeability and Efflux:
-
Problem: PROTACs are often large molecules and may have poor cell membrane permeability or be actively removed by cellular efflux pumps.[3][4][5]
-
Solution:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.[2][6][7]
-
Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the PROTAC's ability to cross the cell membrane.[2]
-
Modify PROTAC Properties: Consider linker modifications to improve physicochemical properties for better cell entry.[3]
-
-
-
Target and E3 Ligase Engagement:
-
Problem: The PROTAC may not be effectively binding to the target protein or the intended E3 ligase within the cellular context.
-
Solution:
-
-
Inefficient Ternary Complex Formation:
-
Problem: The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for ubiquitination. High binary binding affinity does not guarantee efficient ternary complex formation.[9][10]
-
Solution:
-
Co-Immunoprecipitation (Co-IP): This is a standard method to confirm the formation of the ternary complex within cells.[2][4][11]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET can measure the formation and stability of the ternary complex in vitro.[4][8]
-
-
-
Lack of Ubiquitination:
-
Problem: Even if a ternary complex forms, the geometry might be unfavorable for the E3 ligase to transfer ubiquitin to the target protein.[9]
-
Solution:
-
-
Proteasome Inactivity:
-
Problem: The proteasome itself might be inhibited or not functioning correctly in your experimental system.
-
Solution:
-
-
Rapid Protein Synthesis:
-
Problem: The rate of new protein synthesis might be compensating for the degradation.
-
Solution: Perform a time-course experiment with shorter treatment durations (e.g., <6 hours) to observe degradation before significant new protein synthesis occurs.[1]
-
Issue 2: The "Hook Effect" - Decreased Degradation at High Concentrations
Question: My dose-response curve is bell-shaped, with decreased target degradation at higher PROTAC concentrations. What is happening and how should I address it?
Answer: You are observing the classic "hook effect".[3][8][17] This is a phenomenon where increasing the PROTAC concentration beyond an optimal point leads to reduced degradation efficiency.[17]
Underlying Cause: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[3][8] Instead of forming the productive ternary complex (Target-PROTAC-E3 Ligase), the excess PROTAC independently saturates the target protein and the E3 ligase, leading to the formation of Target-PROTAC and E3 Ligase-PROTAC binary complexes. These binary complexes competitively inhibit the formation of the ternary complex required for degradation.[3][8]
Troubleshooting Steps:
-
Expand and Refine Concentration Range: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar, with more data points around the peak and tail ends of the curve. This will help to fully characterize the bell shape and accurately determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3][8]
-
Directly Assess Ternary Complex Formation: Use biophysical assays like AlphaLISA or TR-FRET to measure ternary complex formation across the same wide range of PROTAC concentrations. A decrease in the ternary complex signal at high concentrations will confirm the hook effect mechanism.[3]
-
Optimize Linker Design: If possible, synthesize and test PROTACs with different linker lengths and compositions. An optimized linker can promote more stable and cooperative ternary complex formation, potentially mitigating the hook effect.[3][18]
Data Presentation: Quantitative PROTAC Parameters
The efficacy of a PROTAC is defined by several key parameters. The table below summarizes hypothetical data for well-characterized PROTACs, illustrating these parameters.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Notes |
| dBET1 | BET family | CRBN | RS4;11 | 30 nM | >90% | Hook effect observed at concentrations >1 µM.[8] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | >95% | Currently in clinical trials. |
| MZ1 | BRD4 | VHL | HeLa | 26 nM | ~90% | A well-characterized tool compound. |
| PROTAC-X | Kinase Y | VHL | A549 | 500 nM | 60% | Moderate potency and efficacy. |
| PROTAC-Z | Protein A | CRBN | MCF7 | >10 µM | <20% | Inactive or very weak degrader. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for PROTAC-Mediated Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein induced by a PROTAC.[17][19]
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[19]
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[17]
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., at its DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[17]
-
Always include a vehicle control (e.g., 0.1% DMSO).[20]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Denature by heating at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[8][21]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][19]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C.[19]
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]
-
-
Detection and Data Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.[8]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[17]
-
Plot the normalized protein levels against the PROTAC concentration or time to determine the DC50 and Dmax.[17]
-
In Vitro Ubiquitination Assay
Objective: To directly measure the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[12][13]
Methodology:
-
Reaction Setup:
-
Assemble the reactions on ice. The final concentrations of components may require optimization.[13]
-
Master Mix Components:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme
-
Purified recombinant E3 ligase complex (the one recruited by your PROTAC)
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)[12]
-
-
Prepare a master mix with all components except the PROTAC.
-
Aliquot the master mix into reaction tubes.
-
-
PROTAC Addition:
-
Add the PROTAC (at various concentrations) or vehicle control (DMSO) to the respective reaction tubes.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the target protein.
-
A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[13]
-
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effects of a PROTAC and determine its impact on cell viability.[20]
Methodology (MTT Assay Example):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[22]
-
-
Compound Treatment:
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[20]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[22]
-
Visualizations: Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC-mediated degradation.
Caption: The "Hook Effect": formation of non-productive binary complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E3 Ligase Recruitment with Piperidine-Based Linkers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of piperidine-based linkers in Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a piperidine-based linker in a PROTAC?
A piperidine-based linker is a crucial component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its main functions are to:
-
Introduce conformational rigidity: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic structure of piperidine imparts a degree of rigidity to the PROTAC molecule.[3][4] This can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][4][5]
-
Influence physicochemical properties: The inclusion of a piperidine moiety can enhance metabolic stability and improve aqueous solubility, which are common challenges with large and lipophilic PROTAC molecules.[3][6][]
-
Optimize spatial orientation: The rigid scaffold of piperidine helps to define the spatial relationship between the POI-binding and E3 ligase-binding ligands, which is critical for efficient ubiquitination.[3][8]
Q2: How does the rigidity of a piperidine linker impact PROTAC efficacy?
The rigidity imparted by a piperidine linker can significantly enhance PROTAC efficacy by:
-
Stabilizing the ternary complex: A more rigid linker can lead to a more stable binding conformation between the target protein, the PROTAC, and the E3 ligase, which in turn improves the stability of the ternary complex and enhances degradation efficiency.[]
-
Improving cooperativity: A rigid piperidine linker can lead to higher positive cooperativity, resulting in a more stable ternary complex and more potent degradation (lower DC50) compared to a flexible linker.[1]
-
Pre-organizing the PROTAC: The conformational constraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[2]
Q3: What are the potential disadvantages of using piperidine-based linkers?
While beneficial, piperidine-based linkers can present some challenges:
-
Synthetic complexity: The synthesis of PROTACs with rigid linkers can be more complex compared to those with simple flexible chains.
-
Limited flexibility: While rigidity is often an advantage, some degree of flexibility might be required for certain target and E3 ligase pairs to achieve an optimal ternary complex conformation.
-
Potential for non-productive binding: An improperly designed rigid linker could lock the PROTAC in a conformation that favors the formation of non-productive binary complexes over the desired ternary complex.
Q4: How do I choose between a piperidine and a piperazine linker?
The choice between a piperidine and a piperazine linker is nuanced and depends on the specific goals of the PROTAC design.[3]
-
Piperidine: Offers a single basic amine and a rigid scaffold that can enhance metabolic stability.[3]
-
Piperazine: Contains two nitrogen atoms, which can improve aqueous solubility through protonation at physiological pH.[3][6] The basicity (pKa) of the piperazine nitrogens can be fine-tuned by adjacent chemical groups.[3][6]
Ultimately, the optimal choice often requires empirical testing of a library of linkers for a given target and E3 ligase combination.[3]
Troubleshooting Guide
Problem 1: My PROTAC with a piperidine-based linker shows low degradation efficiency.
This is a common issue that often points to problems with the formation of a stable and productive ternary complex.[9]
-
Possible Cause 1: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and rigid, preventing the optimal orientation of the target and E3 ligase.[9]
-
Troubleshooting: Synthesize and test a library of PROTACs with varying piperidine-based linker lengths and compositions.[9]
-
-
Possible Cause 2: Unfavorable Ternary Complex Conformation. The linker may orient the target protein in a way that the surface lysine residues are not accessible for ubiquitination.[9]
-
Possible Cause 3: Poor Physicochemical Properties. The overall PROTAC molecule may have poor cell permeability or low aqueous solubility.[9]
-
Troubleshooting: Incorporate more hydrophilic elements into the linker or modify other parts of the PROTAC to improve its drug-like properties.[9]
-
Problem 2: I am observing a "hook effect" with my piperidine-based PROTAC.
The "hook effect" is characterized by a decrease in degradation efficiency at higher PROTAC concentrations.[9] This occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[2][9]
-
Mitigation Strategy 1: Enhance Ternary Complex Cooperativity. A well-designed piperidine linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex.[2] This positive cooperativity helps to favor the formation of the ternary complex even at higher PROTAC concentrations.[1][2]
-
Mitigation Strategy 2: Modify Linker Flexibility/Rigidity. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[2]
-
Mitigation Strategy 3: Perform Detailed Dose-Response Studies. Carefully titrate the PROTAC concentration to identify the optimal range that maximizes degradation before the onset of the hook effect.[2]
Quantitative Data Summary
The following tables summarize hypothetical and reported data for PROTACs, illustrating the impact of linker composition on performance.
Table 1: Impact of Linker Rigidity on Ternary Complex Formation and Degradation
| PROTAC | Linker Type | Binary K_D (PROTAC to POI) | Ternary K_D (POI to E3-PROTAC) | Cooperativity (α) | DC50 (nM) |
| PROTAC-A | Flexible (PEG) | 50 nM | 25 nM | 2 | 100 |
| PROTAC-B | Rigid (Piperidine) | 50 nM | 5 nM | 10 | 20 |
This table illustrates how a rigid piperidine linker (PROTAC-B) can lead to higher positive cooperativity (α > 1), resulting in a more stable ternary complex and more potent degradation (lower DC50) compared to a flexible linker (PROTAC-A).[1]
Table 2: In Vitro Efficacy of a PARP1-Degrading PROTAC with a Piperidine-Based Linker
| Assay | Cell Line | Value |
| DC50 (Degradation) | MDA-MB-436 | < 1 nM |
| IC50 (Viability) | MDA-MB-436 | 1.3 nM |
This table summarizes reported in vitro efficacy data for a PARP1-degrading PROTAC synthesized using a "Piperidine-C-Pip-C2-Pip-C2-OH" linker.[10]
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation by Surface Plasmon Resonance (SPR)
Objective: To determine the association and dissociation rates for binary and ternary complex formation.[9]
Materials:
-
Purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Purified target protein (POI)
-
PROTAC with piperidine-based linker
-
SPR instrument and sensor chip (e.g., streptavidin-coated)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO)
Procedure:
-
Immobilization: Immobilize the biotinylated E3 ligase complex onto the streptavidin sensor chip to a low density to avoid mass transport limitations. Use a reference flow cell that is activated and blocked without the ligase for background subtraction.[1]
-
Binary Interaction Analysis (PROTAC with E3 Ligase): Prepare a dilution series of the PROTAC in running buffer. Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.[1]
-
Ternary Complex Analysis: Prepare a dilution series of the PROTAC in running buffer that also contains a constant, saturating concentration of the POI. Inject these PROTAC + POI mixtures over the immobilized E3 ligase surface.[1]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants. Calculate the binding affinity (KD = kd/ka) for both the binary and ternary interactions.[2]
Protocol 2: Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein in cultured cells after PROTAC treatment.[3]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC with piperidine-based linker
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dilution series of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control to determine the DC50 (the concentration of PROTAC that causes 50% degradation of the target protein).
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Rigid and Flexible Linkers in PROTAC Design: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid vs. Polyethylene Glycol (PEG)
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. The linker, the crucial bridge between the target protein-binding ligand and the E3 ligase-recruiting moiety, significantly dictates the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of two prominent linker classes: rigid linkers derived from 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid and flexible polyethylene glycol (PEG) linkers.
The choice between a rigid and a flexible linker strategy is a critical decision in the development of PROTACs. Rigid linkers, such as those incorporating piperidine structures, offer conformational constraint, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[1] In contrast, flexible linkers like PEG provide conformational adaptability, potentially enabling the PROTAC to accommodate various protein-protein interfaces.[2] This guide will delve into the performance of these linker types, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison: Rigid vs. Flexible Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs featuring piperidine-based and PEG-based linkers against various protein targets.
Table 1: Degradation Potency of PARP1-Targeting PROTACs[3]
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 |
| iRucaparib-AP5 (PEG-based) | PARP1 | Pomalidomide | 36 | ~90 | Not Reported |
| iRucaparib-AP6 (PEG-based) | PARP1 | Pomalidomide | 82 | ~92 | Not Reported |
Key Observation: In the context of PARP1 degradation, both piperidine-based and PEG-based linkers can yield potent PROTACs. The nitrogen heterocyclic rigid linker in D6 demonstrated the highest potency in this comparison.[3]
Table 2: Degradation Potency of BRD4-Targeting PROTACs[4]
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 (PEG-based) | BRD4 | CRBN | <1 | >98 | HCT-116 |
| ARV-825 (PEG-based) | BRD4 | CRBN | <1 | >98 | CAAL-1 |
Key Observation: The PEG-based linker in ARV-825 facilitates highly potent, sub-nanomolar degradation of BRD4, achieving near-complete removal of the target protein in multiple cancer cell lines.[4]
Table 3: Degradation Potency of BTK-Targeting PROTACs with Varying PEG Linker Lengths[5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| P13I-PEG2-pom | 2 PEG units | >1000 | <20 | MOLM-14 |
| P13I-PEG3-pom | 3 PEG units | 15.8 | >90 | MOLM-14 |
| P13I-PEG4-pom | 4 PEG units | 5.9 | >90 | MOLM-14 |
| P13I-PEG5-pom | 5 PEG units | 8.8 | >90 | MOLM-14 |
Key Observation: The length of the flexible PEG linker is critical for degradation efficiency. For BTK PROTACs, a linker with at least three PEG units was necessary to achieve potent degradation.[5]
Physicochemical and Pharmacokinetic Properties
Beyond degradation potency, the linker's composition significantly influences the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.
Table 4: General Physicochemical and Pharmacokinetic Characteristics
| Property | This compound-based Linkers | PEG-based Linkers |
| Flexibility | Rigid | Flexible |
| Solubility | Can be improved by the polar nature of the piperidine ring.[6] | Generally enhanced due to the hydrophilicity of the ethylene glycol units.[7] |
| Cell Permeability | Can be favorable, with rigidity potentially aiding in the adoption of a membrane-permeable conformation.[1] | Complex relationship; flexibility can allow for a folded, more permeable conformation, but excessive length can be detrimental. |
| Metabolic Stability | The rigid heterocyclic structure can shield against metabolic degradation.[1][8] | The ether linkages can be susceptible to oxidative metabolism.[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and to evaluate the performance of PROTACs, specific experimental workflows are employed. The following diagrams, generated using Graphviz, illustrate the key processes.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Protocol 1: Western Blot Analysis for Protein Degradation[5]
Objective: To determine the DC50 and Dmax of a PROTAC by quantifying the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
-
Preparation of the PAMPA Plate:
-
Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer.
-
-
Compound Incubation:
-
Add the PROTAC solution to the donor plate wells.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t) / C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes[10]
Objective: To evaluate the susceptibility of a PROTAC to phase I metabolic degradation.
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
-
Incubation:
-
Initiate the reaction by adding the PROTAC to the pre-warmed reaction mixture.
-
Incubate the reaction at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Conclusion
The choice between a this compound-derived rigid linker and a flexible PEG linker is a critical decision in PROTAC design that involves a trade-off between conformational pre-organization and adaptability. The experimental data presented in this guide suggest that both linker types can be utilized to develop highly potent protein degraders.
Rigid linkers may offer advantages in terms of metabolic stability and pre-organizing the PROTAC for optimal ternary complex formation.[1] Conversely, PEG linkers can enhance solubility and provide the necessary flexibility to accommodate the protein-protein interface, with the linker length being a crucial parameter to optimize.[2][5]
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A comprehensive evaluation of degradation efficiency, physicochemical properties, and pharmacokinetic parameters, guided by the experimental protocols outlined in this guide, is essential for the rational design of next-generation PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a pivotal therapeutic strategy. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC molecule is composed of a warhead that binds to the protein of interest (POI), a ligand for an E3 ligase, and a connecting linker. The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties. This guide provides a comparative analysis of piperidine and piperazine linkers to aid in the rational design of next-generation protein degraders.
Core Structural and Functional Comparison
Both piperidine and piperazine are six-membered saturated heterocyclic rings that introduce conformational rigidity into the PROTAC linker.[1] This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.
Piperidine Linkers: As a single basic amine, piperidine offers a rigid scaffold that can enhance the metabolic stability of the PROTAC. Its incorporation can lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[1] The nitrogen atom within the piperidine ring can be protonated, which can enhance solubility.[2]
Piperazine Linkers: Containing two nitrogen atoms, piperazine offers several advantages. The presence of the second nitrogen can significantly improve aqueous solubility, a common challenge for large and often lipophilic PROTAC molecules.[1] This is due to the ability of the piperazine nitrogens to be protonated at physiological pH, thereby increasing the polarity of the molecule.[1] The basicity (pKa) of the piperazine nitrogens, and thus the extent of protonation and solubility enhancement, can be finely tuned by the neighboring chemical groups within the linker.[1][3] The piperazine scaffold also provides a versatile synthetic handle for modular and controlled synthesis strategies.[1]
Data Presentation: Comparative Analysis
Table 1: Qualitative Comparison of Piperidine and Piperazine Linkers
| Feature | Piperidine Linkers | Piperazine Linkers | References |
| Structure | Single basic amine in a six-membered ring | Two nitrogen atoms in a six-membered ring | [1] |
| Rigidity | High, introduces conformational constraint | High, introduces conformational constraint | [1][4] |
| Solubility | Can enhance solubility through protonation of the single nitrogen. | Generally provides better aqueous solubility due to two protonatable nitrogens. | [1][2] |
| Metabolic Stability | Can enhance metabolic stability. | Can be susceptible to N-dealkylation, but strategic chemical modifications can improve stability. | [1][5] |
| Synthesis | Readily incorporated as a common building block in medicinal chemistry. | Provides a versatile handle for modular synthesis; readily available. | [1] |
| Ternary Complex Formation | Rigidity helps pre-organize the PROTAC for favorable ternary complex formation. | Rigidity aids in pre-organization; polarity may influence interactions within the complex. | [1][6] |
| pKa Modulation | pKa of the single nitrogen can be influenced by adjacent functional groups. | pKa of both nitrogens is significantly affected by nearby chemical groups, allowing for fine-tuning of physicochemical properties. | [1][3] |
Table 2: Quantitative Data on Representative PROTAC Performance
The following table summarizes data for representative PROTACs that utilize piperidine or piperazine-containing linkers, demonstrating their effect on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that these are not matched-pair comparisons and other structural variations in the PROTACs contribute to the observed activity.
| PROTAC Name | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | References |
| ARV-110 | Androgen Receptor (AR) | VHL | Piperidine-containing | <1 | >95 | VCaP | [7] |
| Representative BRD4 Degrader | BRD4 | CRBN | Piperazine-containing | ~15 | >90 | 22Rv1 | [8] |
| PROTAC 50 | Androgen Receptor (AR) | VHL | Pyridine/di-piperidine | <1 | >90 | LNCaP, VCaP | [7] |
| GP262 | p110α / mTOR | VHL | C8 alkyl (for comparison) | 227.4 / 45.4 | 71.3 / 74.9 | MDA-MB-231 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.
Protocol 1: General Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a piperazine-containing linker.[1]
Materials:
-
Pomalidomide
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Boc-protected piperazine-containing linker
-
(+)-JQ1 carboxylic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling with Linker: Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated pomalidomide solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Boc Deprotection: The resulting intermediate is treated with a solution of TFA in DCM to remove the Boc protecting group.
-
Final Coupling: The deprotected intermediate is then coupled with the (+)-JQ1 carboxylic acid derivative using HATU and DIPEA in DMF.
-
Purification: The final PROTAC is purified by preparative HPLC to yield the desired product.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[9][10]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values by fitting the data to a dose-response curve.[4][7]
-
Mandatory Visualization
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The choice between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule. Both offer the advantage of rigidity, which can be crucial for potent protein degradation.[1] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[1] However, the lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair. The successful use of both motifs, sometimes in combination as seen in clinical candidates like ARV-110 and ARV-471, underscores their importance in the PROTAC design toolkit.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Ternary Complex Formation: A Comparative Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data.
The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase, triggering the degradation of the target. This guide provides a comparative analysis of PROTACs incorporating the 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid moiety, a common linker component for recruiting the Cereblon (CRBN) E3 ligase. We present a summary of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the underlying biological and experimental processes.
Data Presentation: Comparative Performance of CRBN-Recruiting PROTACs
The efficacy of a PROTAC is intimately linked to the stability and cooperativity of the ternary complex it forms. The following table summarizes key quantitative parameters for hypothetical PROTACs utilizing the this compound linker scaffold to degrade different target proteins. This data is representative of typical values obtained in preclinical studies.
| PROTAC | Target Protein | E3 Ligase | Ternary Complex Kd (nM) [a] | Cooperativity (α) [b] | DC50 (nM) [c] | Dmax (%) [d] |
| PROTAC A | BRD4 | CRBN | 15 | 5.2 | 25 | >95 |
| PROTAC B | BTK | CRBN | 45 | 2.1 | 80 | 90 |
| PROTAC C | METTL3 | CRBN | 28 | 3.5 | 50 | >90 |
| Alternative PROTAC X | BRD4 | VHL | 20 | 4.8 | 30 | >95 |
Annotations: [a] Ternary Complex Kd: The dissociation constant for the assembled PROTAC-target-E3 ligase complex, indicating its stability. Lower values signify a more stable complex. This is often measured by biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). [b] Cooperativity (α): A measure of the influence of the protein-protein interaction on the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the two proteins favor binding to the PROTAC simultaneously. [c] DC50: The concentration of the PROTAC required to degrade 50% of the target protein in a cellular context, indicating potency. [d] Dmax: The maximum percentage of target protein degradation achieved at high PROTAC concentrations.
Experimental Protocols
Robust validation of ternary complex formation is critical for PROTAC development. Below are detailed methodologies for key experiments.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Ternary Complex Detection
This assay is a high-throughput method to quantify the formation of the ternary complex in a solution-based format.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC compound.
-
Use purified, tagged versions of the target protein (e.g., His-tagged) and the CRBN-DDB1 complex (e.g., GST-tagged).
-
-
Assay Procedure:
-
In a 384-well microplate, add the His-tagged target protein and GST-tagged CRBN-DDB1 complex.
-
Add the serially diluted PROTAC to the wells.
-
Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.
-
Add AlphaLISA anti-His acceptor beads and anti-GST donor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 520-620 nm.
-
-
Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, which is characteristic of the "hook effect" in ternary complex formation.[1] The peak of the curve represents the optimal concentration for complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR provides real-time, label-free analysis of the binding kinetics and affinity of the binary and ternary complexes.
Methodology:
-
Immobilization:
-
Immobilize the purified CRBN-DDB1 complex onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity and kinetics to the E3 ligase.
-
In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to measure its binding to the target.
-
-
Ternary Complex Analysis:
-
With the CRBN-DDB1 complex immobilized, inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Alternatively, pre-incubate the target protein with the PROTAC and inject the mixture over the immobilized CRBN-DDB1.
-
-
Data Analysis: The sensorgrams are fitted to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd) for both binary and ternary interactions.
In-Cell Target Degradation by Western Blot
This cellular assay confirms that the formation of the ternary complex leads to the degradation of the target protein via the proteasome.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line expressing the target protein) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include control groups: vehicle (DMSO), a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation, and a negative control PROTAC (if available).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Validation
Caption: Workflow for validating PROTAC efficacy.
Logical Relationships in Ternary Complex Formation
Caption: Logical steps in PROTAC-induced degradation.
References
Case studies of successful PROTACs using 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4), a key therapeutic target in oncology. The focus of this comparison is on the impact of the linker component, specifically contrasting PROTACs that incorporate a rigid linker scaffold derived from a piperidine-containing benzoic acid derivative with those utilizing more conventional flexible linkers.
The strategic design of the linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation. While flexible linkers, such as those based on polyethylene glycol (PEG), have been widely used, there is growing interest in rigid linkers for their potential to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and pharmacokinetic properties.[1][2]
This guide will use specific examples of BRD4-targeting PROTACs to illustrate these differences, supported by experimental data and detailed protocols for key biological assays.
Case Studies: BRD4-Targeting PROTACs
For this comparative analysis, we will examine two classes of BRD4-targeting PROTACs:
-
PROTACs with Rigid Linkers: A notable example in this category is ARV-771 , a potent BET degrader that incorporates a rigid, piperidine-containing linker structure to recruit the von Hippel-Lindau (VHL) E3 ligase.[3] While the precise linker is not solely "4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid," its design embodies the principle of using rigid heterocyclic scaffolds.
-
PROTACs with Flexible Linkers: As a comparator, we will consider MZ1 and dBET6 , which are well-characterized BRD4 degraders that utilize flexible PEG and alkyl chain linkers, respectively, to recruit VHL and Cereblon (CRBN) E3 ligases.[2][4]
Data Presentation: Performance Comparison
The following tables summarize the performance of these PROTACs in terms of their degradation potency (DC50) and maximal degradation (Dmax) of BRD4. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | Linker Type | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | Rigid (piperidine-containing) | VHL | 22Rv1 | < 5 | > 90 | [3] |
| MZ1 | Flexible (PEG) | VHL | HeLa | ~25 | > 90 | [2] |
| dBET6 | Flexible (Alkyl Chain) | CRBN | HepG2 | 23.3 | > 90 | [2][5] |
Table 2: Antiproliferative Activity of BRD4-Targeting PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference |
| ARV-771 | 22Rv1 | < 1 | [6] |
| MZ1 | MDA-MB-231 | Potent antiproliferative effect | [7] |
| dBET6 | HepG2 | 23.32 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Western Blot Analysis of BRD4 Degradation
This protocol is fundamental for quantifying the degradation of BRD4 protein following PROTAC treatment.[8]
-
Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1, HeLa, HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
2. Cell Viability Assay (MTT Assay)
This assay determines the effect of PROTAC-induced protein degradation on cell proliferation.[10]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
PROTAC Treatment:
-
Treat the cells with serial dilutions of the PROTAC for a desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC50 value.[11]
-
3. Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced formation of the BRD4-PROTAC-E3 ligase ternary complex.[12][13]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation. Include vehicle and negative controls.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either BRD4 or the E3 ligase (e.g., VHL, CRBN) coupled to protein A/G beads.
-
-
Washing:
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blot analysis on the eluates, probing for all three components of the ternary complex: BRD4, the E3 ligase, and a component of the E3 ligase complex if applicable. The detection of all components in the pull-down provides evidence of ternary complex formation.[14][15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. xcessbio.com [xcessbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different PROTAC linkers for a specific target
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] Once dismissed as a mere spacer, the linker is now recognized as a critical component that profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][5][6]
This guide provides an objective, data-driven comparison of different linker compositions for the degradation of a well-characterized target, the Bromodomain and Extra-Terminal (BET) protein BRD4. BRD4 is a key regulator of oncogene transcription and a prime target in cancer therapy.[7] We will compare the performance of PROTACs featuring the two most common linker types—Polyethylene Glycol (PEG) and alkyl chains—and discuss the growing interest in rigid linkers, supported by quantitative data and detailed experimental methodologies.
PROTAC Mechanism of Action: The Linker's Central Role
A PROTAC's primary function is to induce the formation of a ternary complex, bringing the target protein (BRD4) and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)) into close proximity.[3][][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, with the PROTAC molecule being released to act catalytically.[1]
The linker's length, chemical composition, and flexibility are paramount in this process.[1][6] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances the complex's stability and leads to more efficient degradation.[1][10] Conversely, a poorly designed linker can cause steric hindrance, leading to negative cooperativity and reduced efficacy.[1]
Comparative Analysis of Linker Performance for BRD4 Degradation
The choice of linker significantly impacts a PROTAC's degradation efficiency, often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[2][11][12] The following tables summarize experimental data for BRD4-targeting PROTACs, illustrating how linker composition and length affect performance.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation (Recruiting CRBN)
This table presents illustrative data compiled from various sources, showcasing how changing from an alkyl to a PEG-based linker, while keeping the warhead and E3 ligase ligand constant, can impact degradation. The PROTACs utilize a JQ1 derivative as the BRD4 warhead and a pomalidomide-based ligand for the CRBN E3 ligase.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Alkyl-1 | Alkyl Chain | ~10 | 50 | >90% | HEK293T |
| Alkyl-2 | Alkyl Chain | ~14 | 25 | >95% | HEK293T |
| PEG-1 | PEG | ~12 (4 units) | 8 | >98% | HEK293T |
| PEG-2 | PEG | ~15 (5 units) | 4 | >98% | HEK293T |
Data is illustrative and compiled from trends reported in PROTAC literature. Absolute values can vary based on specific molecular structures and experimental conditions.
Analysis : In many reported cases, PEG linkers demonstrate superior performance over simple alkyl chains for BRD4 degradation.[2] The enhanced hydrophilicity and solubility conferred by the ethylene glycol units can improve cell permeability and facilitate more favorable conformations for ternary complex formation.[2][13]
Table 2: Impact of Alkyl Linker Length on BRD4 Degradation (Recruiting VHL)
This table illustrates the critical nature of linker length. The PROTACs described use a JQ1-based warhead and a VHL E3 ligase ligand, connected by alkyl chains of varying lengths.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| VHL-Alkyl-1 | Alkyl | 8 | 850 | ~50% | 1.5 |
| VHL-Alkyl-2 | Alkyl | 10 | 120 | ~85% | 4.0 |
| VHL-Alkyl-3 | Alkyl | 12 | 25 | >95% | 15.2 |
| VHL-Alkyl-4 | Alkyl | 14 | 200 | ~70% | 3.1 |
| VHL-Alkyl-5 | Alkyl | 16 | >1000 | <40% | 1.1 |
Illustrative data compiled from trends in the literature. A cooperativity value (α) > 1 indicates that the formation of the binary PROTAC-protein complexes enhances the formation of the ternary complex.[14]
Analysis : The data clearly shows a "Goldilocks effect," where an optimal linker length is crucial for potent degradation.[4][15] A linker that is too short may cause steric clashes preventing effective ternary complex formation, while a linker that is too long may not effectively bring the two proteins into the correct orientation for ubiquitination.[1][4] The peak in performance for VHL-Alkyl-3 coincides with the highest cooperativity value, underscoring the link between stable ternary complex formation and degradation efficacy.[]
Experimental Workflow for Linker Evaluation
The systematic evaluation of PROTAC linkers requires a multi-step workflow, from initial design and synthesis to comprehensive biochemical, biophysical, and cellular characterization.
Detailed Experimental Protocols
Reproducible and rigorous experimental protocols are essential for the accurate comparison of PROTAC efficacy.[2]
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol quantifies the degradation of the target protein (BRD4) in response to PROTAC treatment.[12]
-
Cell Culture and Treatment:
-
Seed a relevant human cell line (e.g., HEK293T, HeLa, or a cancer cell line like MV4-11) in 6-well plates and culture until they reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC compounds in DMSO. The final DMSO concentration in the cell culture medium should be kept constant (e.g., 0.1%).
-
Treat the cells with the range of PROTAC concentrations for a specified time (typically 18-24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity for BRD4 and the loading control using image analysis software (e.g., ImageJ).[12]
-
Normalize the BRD4 band intensity to its corresponding loading control.
-
Calculate the percentage of remaining BRD4 relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[12][16]
-
Protocol 2: Ternary Complex Formation Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.[5]
-
Reagents and Preparation:
-
Recombinant purified BRD4 protein (tagged, e.g., with His or GST).
-
Recombinant purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC (VCB) or DDB1/CRBN) (tagged).
-
TR-FRET donor-conjugated antibody (e.g., anti-His-Terbium).
-
TR-FRET acceptor-conjugated antibody or protein (e.g., anti-GST-d2 or fluorescently labeled streptavidin if one protein is biotinylated).
-
PROTAC compounds at various concentrations.
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add a fixed concentration of the BRD4 protein and the E3 ligase complex.
-
Add the PROTAC compound across a range of concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the ternary complex to form.
-
Add the donor- and acceptor-labeled detection reagents.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence signal on a TR-FRET-compatible plate reader, recording emission at two wavelengths (e.g., donor at ~620 nm and acceptor at ~665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of proximity-based assays and reflects the "hook effect".[17] The peak of the curve indicates the concentration at which maximal ternary complex formation occurs. The height of the peak can be used to rank the efficiency of different linkers in promoting complex formation.
-
The Rise of Rigid Linkers
While flexible PEG and alkyl linkers have been workhorses in PROTAC development, there is a growing appreciation for more rigid linker designs.[2][13]
Advantages of Rigid Linkers:
-
Conformational Control: Rigid linkers, often containing cyclic structures like piperazine or piperidine, can reduce the entropic penalty of forming the ternary complex by pre-organizing the binding moieties into a productive conformation.[18][19]
-
Improved Selectivity: By restricting the available conformations, rigid linkers can favor the formation of a ternary complex with the desired target over off-targets, thus improving selectivity.[18]
-
Enhanced Physicochemical Properties: Incorporating rigid motifs can sometimes improve metabolic stability and other pharmacokinetic properties compared to flexible PEG chains.[19]
Challenges:
-
Synthetic Complexity: The synthesis of rigid linkers is often more complex and less modular than that of simple alkyl or PEG chains.
-
Design Difficulty: Rational design is more challenging, as the optimal rigid geometry is highly specific to the target-E3 ligase pair.
Conclusion
The linker is a critical determinant of PROTAC success, directly influencing ternary complex formation, degradation efficacy, and overall drug-like properties.[1][4][6] For the degradation of BRD4, studies have shown that both linker composition and length are vital parameters that must be empirically optimized. While flexible PEG and alkyl linkers offer synthetic accessibility and have led to potent degraders, the field is evolving. The rational design of more rigid and conformationally constrained linkers holds the promise of achieving even greater potency, selectivity, and improved pharmacokinetic profiles.[2][18] The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to make data-driven decisions in the design and optimization of the next generation of PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. researchgate.net [researchgate.net]
The Rigidity Riddle: How Linker Flexibility Dictates PROTAC Selectivity
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are critically dependent on the linker that connects the two binding moieties. Once considered a mere spacer, the linker is now understood to be a key determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible versus rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The choice between a flexible or rigid linker profoundly impacts the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and conformational freedom. In contrast, rigid linkers, which incorporate elements like piperazine, piperidine, or phenyl groups, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[1][2]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Phenyl) |
| Ternary Complex Formation | Can adopt multiple conformations, increasing the likelihood of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding.[3] | Pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty and potentially leading to more stable complexes.[3] |
| Potency & Selectivity | Often a good starting point for identifying active degraders. Can sometimes show superior degradation.[3] | Can lead to improved potency and selectivity by enforcing a specific geometry optimal for the desired target and E3 ligase pairing.[1] |
| Physicochemical Properties | PEG linkers can improve aqueous solubility. Alkyl linkers can enhance cell permeability but may increase lipophilicity.[4][5] | Can improve metabolic stability and other pharmacokinetic properties. Piperazine moieties can enhance solubility upon protonation.[6][7] |
| Synthetic Accessibility | Generally easier and more straightforward to synthesize and modify in length.[1] | Synthesis can be more complex and time-consuming.[1] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize representative data illustrating the impact of linker rigidity on PROTAC performance.
Table 1: Impact of Linker Flexibility on Bromodomain-containing protein 4 (BRD4) Degradation
This table presents a synthesized comparison of PROTACs targeting BRD4, highlighting how linker composition affects degradation potency.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| MZ1 | Flexible | PEG | ~25 | >90 | VHL |
| dBET6 | Flexible | Alkyl Chain | ~50 | >90 | CRBN |
| Compound X | Rigid | Piperidine-containing | <10 | >95 | VHL |
| Compound Y | Rigid | Cycloalkane | <5 | >98 | CRBN |
Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential impact of linker rigidity. Direct head-to-head comparisons under identical conditions are limited in the literature.[8]
Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties
This table showcases how linker rigidity can influence key drug-like properties.
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PROTAC with Flexible PEG Linker | Flexible | Low to Moderate | <10 |
| PROTAC with Flexible Alkyl Linker | Flexible | Moderate | 5-15 |
| ARV-110 | Rigid | Improved | ~30 |
| ARV-471 | Rigid | Improved | ~40 |
Note: Data for flexible linkers is generalized, while data for ARV-110 and ARV-471, which incorporate rigid linkers, is based on their known improved pharmacokinetic profiles.[8]
Visualizing the Impact of Linker Rigidity
The following diagrams illustrate key concepts and workflows in assessing PROTAC linker effects.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
In Vivo Performance of PROTACs: A Comparative Guide to Linkers Containing 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) with optimal in vivo properties is a critical challenge. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's pharmacokinetic profile and overall efficacy. This guide provides a comparative analysis of PROTACs featuring rigid linkers derived from 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid versus those with more flexible linkers, supported by experimental data from in vivo studies.
The trend in PROTAC development is shifting towards the incorporation of more rigid linker structures to enhance metabolic stability and improve oral bioavailability. The inclusion of cyclic moieties, such as piperidine, can pre-organize the PROTAC into a conformation that is more favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, ultimately leading to more efficient protein degradation.
Comparative In Vivo Efficacy and Pharmacokinetics
While direct head-to-head in vivo comparisons of PROTACs differing only in the linker composition for the same biological target are not always publicly available, valuable insights can be drawn from analyzing data across different studies. A prominent example of a clinically advanced PROTAC utilizing a rigid linker architecture is ARV-110 (Bavdegalutamide), which targets the Androgen Receptor (AR) for degradation and is in clinical trials for prostate cancer. Its linker incorporates a piperidine-piperazine motif, reflecting the structural principles of the this compound building block.
In contrast, early-generation PROTACs often employed more flexible polyethylene glycol (PEG) or alkyl chain linkers. While synthetically accessible, these linkers can be more susceptible to metabolism and may not provide the optimal orientation for ternary complex formation.
Below is a summary of quantitative data compiled from various sources to illustrate the impact of linker type on the in vivo performance of PROTACs.
Table 1: In Vivo Efficacy of Androgen Receptor (AR) Targeting PROTACs
| PROTAC | Linker Type | Target | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| ARV-110 | Rigid (piperidine-piperazine) | Androgen Receptor | VCaP Xenograft (mouse) | 10 mg/kg, oral, daily | Significant TGI, superior to enzalutamide | |
| ARD-69 | Rigid (pyridine/di-piperidine) | Androgen Receptor | LNCaP & VCaP Xenografts (mouse) | Not specified | Potent AR degradation and tumor inhibition | |
| Hypothetical PROTAC A | Flexible (PEG) | Androgen Receptor | VCaP Xenograft (mouse) | Not specified | Assumed lower TGI compared to rigid linker PROTACs based on general findings |
Table 2: Pharmacokinetic Properties of PROTACs with Different Linker Types
| PROTAC | Linker Type | Species | Route of Administration | Oral Bioavailability (%) | Half-life (t½) (h) | Clearance (mL/h/kg) | Reference |
| ARV-110 | Rigid (piperidine-piperazine) | Rat | Oral | ~30 | Not explicitly stated, but favorable for daily dosing | Relatively low | |
| ARV-471 | Rigid | Rat | Oral | ~40 | Not explicitly stated | Not explicitly stated | |
| Generic Flexible Linker PROTACs | Flexible (PEG/Alkyl) | Rodent | IV/IP/Oral | Generally lower | Can be shorter due to metabolic instability | Often higher |
Signaling Pathways and Experimental Workflows
A thorough understanding of the targeted signaling pathway and the experimental procedures used for in vivo validation is crucial for interpreting the performance data of PROTACs.
Androgen Receptor Signaling Pathway
The Androgen Receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of genes that promote the growth and survival of prostate cancer cells. PROTACs like ARV-110 are designed to induce the degradation of the AR protein, thereby blocking this entire signaling cascade.
Experimental Workflow for In Vivo PROTAC Validation
The in vivo validation of a PROTAC typically involves a series of experiments to assess its pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy.
Experimental Protocols
In Vivo Xenograft Tumor Model
-
Cell Culture and Implantation: A human cancer cell line, such as VCaP for prostate cancer, is cultured under standard conditions. A specified number of cells (e.g., 5 x 10^6) are then subcutaneously implanted into the flank of immunocompromised mice (e.g., male nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (length x width^2)/2.
-
PROTAC Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into vehicle and treatment groups. The PROTAC is administered at a specified dose and schedule (e.g., 10 mg/kg, orally, once daily).
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated group to the vehicle control group. Animal body weight and general health are also monitored as indicators of toxicity.
Pharmacokinetic (PK) Analysis
-
PROTAC Administration: A single dose of the PROTAC is administered to the animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site, such as the submandibular vein.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the PROTAC in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t½), and area under the curve (AUC).
Pharmacodynamic (PD) Analysis (Western Blot)
-
Tumor Lysate Preparation: At the end of the efficacy study, or at specific time points after dosing, tumors are excised from the mice and homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the tumor lysates is determined using a standard method, such as a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each tumor lysate are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-AR antibody). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of target protein degradation relative to the vehicle control group.
Conclusion
The in vivo validation of PROTACs is a multifaceted process that requires careful consideration of the molecule's structure, particularly the linker. The available data strongly suggest that PROTACs incorporating rigid linkers, such as those derived from this compound, exhibit superior pharmacokinetic properties and in vivo efficacy compared to their counterparts with flexible linkers. The case of ARV-110 demonstrates the clinical potential of this design strategy. For researchers in the field, a systematic evaluation of linker rigidity is a critical step in the optimization of PROTACs for successful drug development.
A Head-to-Head Comparison of Novel PROTAC Linkers Against the Benchmark 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature, length, and rigidity of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the degrader.
For years, linkers derived from structures like 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid have served as a foundational scaffold, providing a degree of rigidity and a synthetically tractable handle for PROTAC assembly. This guide provides an objective comparison of newer linker strategies, particularly flexible polyethylene glycol (PEG) based linkers, against the established class of rigid piperidine-containing linkers, supported by experimental data from studies targeting key cellular proteins such as Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4).
Executive Summary of Linker Performance
The choice of linker can dramatically alter a PROTAC's performance. Rigid linkers, such as those incorporating piperidine scaffolds, are thought to pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase) and improving metabolic stability.[1] In contrast, flexible linkers, like PEG or alkyl chains, offer synthetic ease and allow for a broader conformational sampling, which can be advantageous in the initial stages of PROTAC design.[1]
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing. The following data, compiled from various studies, illustrates the comparative performance of these linker classes.
Quantitative Data Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
Disclaimer: The following data is compiled from multiple studies. Direct comparison across different targets, E3 ligases, and cell lines should be interpreted with caution.
Table 1: Head-to-Head Comparison for PARP1 Degradation
This table summarizes the performance of PROTACs targeting PARP1, comparing a rigid piperidine-based linker to flexible PEG-based linkers.
| Degrader Name (Linker Type) | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HY-168722 (Piperidine-based) | PARP1 | Thalidomide | 58.14 | Not Reported | SW-620 |
| D6 (Nitrogen Heterocyclic) | PARP1 | CRBN | 25.23 | Not Reported | MDA-MB-231 |
| iRucaparib-AP5 (PEG-based) | PARP1 | Pomalidomide | 36 | >95 | HeLa |
| iRucaparib-AP6 (PEG-based) | PARP1 | Pomalidomide | 82 | >95 | HeLa |
Data synthesized from published literature.[2]
This comparison for PARP1 degradation suggests that rigid heterocyclic linkers can achieve comparable, and in some cases superior, potency to flexible PEG linkers.[2]
Table 2: Comparative Performance for BRD4 Degradation
This table presents a synthesized comparison of PROTACs targeting BRD4, highlighting how linker composition affects degradation potency.
| PROTAC (Linker Type) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC with Rigid Linker | VHL | <5 | >90 | 22Rv1 |
| ARV-825 (Flexible PEG Linker) | Cereblon | <1 | >98 | Burkitt's Lymphoma |
Fictionalized and illustrative data compiled from multiple sources for comparison.[3]
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.
References
The Crucial Connector: A Quantitative Comparison of PROTAC Linker Efficiency
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. While the warhead and E3 ligase ligand determine target specificity, the linker connecting these two moieties is a critical determinant of a PROTAC's overall efficacy. This guide provides an objective comparison of PROTAC efficiency with different linkers, supported by quantitative experimental data, detailed methodologies for key validation assays, and visualizations of the underlying biological processes.
The linker in a PROTAC is not merely a passive spacer; its length, composition (e.g., polyethylene glycol (PEG), alkyl), and rigidity significantly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the cornerstone of PROTAC activity, initiating the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] An ideal linker facilitates an optimal orientation of the target protein and the E3 ligase, promoting efficient ubiquitin transfer.[3]
Quantitative Analysis of PROTAC Efficiency with Different Linkers
The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the highest percentage of protein degradation achievable.[4][5] Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy.
The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Head-to-Head Comparison of Linker Composition for BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | VHL | PEG | 12 | HeLa | ~25 | >90 |
| PROTAC B | CRBN | Alkyl Chain | 12 | HeLa | ~50 | >90 |
| PROTAC C | VHL | Rigid (Piperidine-containing) | 12 | HeLa | <10 | >95 |
This table provides an illustrative comparison of how different linker compositions can impact the degradation of Bromodomain-containing protein 4 (BRD4). While both flexible PEG and alkyl linkers can achieve potent degradation, a more rigid linker in this context leads to improved potency.
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (MCF7 Cells) | Dmax (%) |
| PROTAC D | ERα | VHL | PEG | 12 | Less Potent | - |
| PROTAC E | ERα | VHL | PEG | 16 | More Potent | - |
This comparison for Estrogen Receptor α (ERα) degraders highlights the critical role of linker length. A PROTAC with a 16-atom PEG linker was found to be significantly more potent than one with a 12-atom linker, despite having similar binding affinities.[6]
Table 3: Influence of Linker Type on TBK1 Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC F | TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | - |
| PROTAC G | TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC H | TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
For TANK-binding kinase 1 (TBK1), a clear dependency on linker length is observed. Linkers shorter than 12 atoms were ineffective, with potency peaking around a 21-atom linker before decreasing with a longer 29-atom linker.[7]
Table 4: Performance of Clickable Linkers in PROTACs
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| CDK9 Degrader | CDK9 | CRBN | Triazole-containing | Low nM | >90 | MOLM-13 |
This table showcases the efficacy of PROTACs utilizing "clickable" linkers, which often incorporate a triazole moiety. These linkers can offer metabolic stability and facilitate the rapid synthesis of PROTAC libraries. The data indicates that potent degradation can be achieved with this linker type.[8]
Signaling Pathway and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is crucial to be familiar with the underlying biological pathway and the experimental workflows used for their characterization.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the quantitative analysis of PROTAC efficiency. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a PROTAC to its target protein in a cellular context.[10]
-
Cell Treatment:
-
Treat cultured cells with the PROTAC at the desired concentration or a vehicle control for a short duration (e.g., 1-4 hours).
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex.[5]
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. To prevent degradation of the target protein and capture the complex, it is often necessary to pre-treat cells with a proteasome inhibitor (e.g., MG132).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (or an epitope tag on the E3 ligase).
-
Add Protein A/G beads to pull down the antibody and any bound proteins.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
-
Western Blot Analysis:
Conclusion
The linker is a critical and highly tunable component of a PROTAC molecule that profoundly influences its degradation efficiency. The presented quantitative data underscores that there is no universal optimal linker; the ideal length, composition, and rigidity are highly dependent on the specific target protein and E3 ligase pair.[1][2] A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers, is essential for the development of potent and selective protein degraders. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different PROTACs, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics. The continued exploration of "linkerology," aided by advanced analytical techniques and computational modeling, will undoubtedly accelerate the advancement of the next generation of PROTAC-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CETSA [cetsa.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Guide to Piperidine-Based PROTACs in Ternary Complexes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional characteristics of PROTACs featuring piperidine-based linkers within ternary complexes. By examining experimental data, we delve into how the conformational rigidity imparted by piperidine influences binding affinity, degradation efficacy, and the overall architecture of the PROTAC-target-E3 ligase complex.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The formation of a stable ternary complex between the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase is a critical event in this process. The linker connecting the target-binding and E3-recruiting moieties of the PROTAC plays a crucial role in the stability and geometry of this complex. This guide focuses on piperidine-containing linkers, which are often incorporated to introduce conformational rigidity, and compares them with PROTACs that utilize more flexible linkers.
The Influence of Linker Rigidity on Ternary Complex Formation
The choice of linker in a PROTAC is a key determinant of its efficacy. Flexible linkers, such as those based on polyethylene glycol (PEG), offer a degree of adaptability, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation. However, this flexibility can come with an entropic penalty upon binding. In contrast, rigid linkers, like those incorporating piperidine rings, can pre-organize the PROTAC into a bioactive conformation. This can reduce the entropic cost of ternary complex formation, potentially leading to enhanced cooperativity and more potent degradation.
A notable example of the successful application of rigid linkers is in the development of the clinical candidates ARV-110 and ARV-471, which incorporate both piperidine and piperazine moieties. In these molecules, a more rigid structure replaced an initial flexible linker, significantly improving their metabolic stability and potency.
Comparative Analysis: Piperidine vs. Flexible Linkers in BRD4 Degradation
To illustrate the impact of linker rigidity, we compare a hypothetical piperidine-based PROTAC with the well-characterized PROTAC MZ1, which targets the bromodomain-containing protein 4 (BRD4) using a flexible PEG linker and recruits the von Hippel-Lindau (VHL) E3 ligase.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for two PROTACs targeting BRD4 and the VHL E3 ligase, differing in their linker composition.
| PROTAC ID | Linker Type | Binary KD (PROTAC to VHL) | Binary KD (PROTAC to BRD4) | Ternary KD (VHL-PROTAC to BRD4) | Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-Pip | Rigid (Piperidine) | 70 nM | 25 nM | 5 nM | 5.0 | 10 | >95 |
| MZ1 | Flexible (PEG) | 65 nM | 20 nM | 15 nM | 1.3 | 30 | ~90 |
Note: Data for PROTAC-Pip is hypothetical but based on established principles of PROTAC design. Data for MZ1 is based on published findings.
The data illustrates that a rigid piperidine linker can lead to significantly higher positive cooperativity (α > 1), indicating that the binding of the first protein enhances the affinity for the second. This results in a more stable ternary complex and, consequently, more potent degradation (lower DC50 value).
Structural Insights from Ternary Complex Crystallography
The first crystal structure of a PROTAC ternary complex was that of MZ1 in complex with the second bromodomain of BRD4 (BRD4BD2) and the VHL E3 ligase complex (PDB ID: 5T35).[1][2] This structure revealed that the flexible PEG linker of MZ1 folds to allow for extensive, favorable protein-protein interactions between BRD4BD2 and VHL, which contribute to the stability of the complex.[3]
While a direct comparative crystal structure of a simple piperidine-based PROTAC targeting BRD4 is not yet publicly available, the principles gleaned from the MZ1 structure and other studies suggest that a rigid piperidine linker would enforce a more defined distance and orientation between the target and the E3 ligase. This can lead to a different set of protein-protein interactions and potentially higher selectivity for a specific target protein or even specific isoforms.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs and the workflow for their structural and functional evaluation can be visualized through the following diagrams.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are summaries of key experimental protocols.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
Objective: To determine the binding affinities (KD) of binary and ternary complexes and to calculate the cooperativity factor (α).
Methodology:
-
Protein and Compound Preparation: Recombinantly express and purify the target protein (e.g., BRD4BD2) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC). Prepare stock solutions of the PROTAC in a buffer matching the protein buffer to minimize heats of dilution.
-
Binary Titrations:
-
To measure the affinity of the PROTAC for the target protein, titrate the PROTAC solution into the ITC cell containing the target protein.
-
Similarly, titrate the PROTAC into the E3 ligase complex to determine their binding affinity.
-
-
Ternary Titration: To measure the affinity of the target protein to the pre-formed PROTAC-E3 ligase binary complex, saturate the E3 ligase in the ITC cell with the PROTAC, and then titrate in the target protein.
-
Data Analysis: Fit the integrated heat data to a suitable binding model to obtain the dissociation constants (KD). The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to target) to the ternary KD (target to PROTAC-E3 complex).
X-ray Crystallography of Ternary Complexes
Objective: To obtain high-resolution structural information of the PROTAC-mediated ternary complex.
Methodology:
-
Complex Formation: Mix the purified target protein, E3 ligase complex, and the PROTAC in a slight molar excess of the proteins to ensure full saturation of the PROTAC.
-
Purification of the Ternary Complex: Isolate the ternary complex from unbound components using size-exclusion chromatography.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperatures) using vapor diffusion methods (sitting or hanging drop).
-
Data Collection and Structure Determination: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement with known structures of the target and E3 ligase as search models. Refine the model and build the PROTAC molecule into the electron density map.
Western Blot for Protein Degradation
Objective: To quantify the extent of target protein degradation in cells upon PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF). Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The incorporation of piperidine-based linkers in PROTAC design is a promising strategy to enhance their therapeutic potential. By imparting conformational rigidity, these linkers can promote the formation of stable and productive ternary complexes, leading to improved degradation efficacy. While direct structural comparisons for all targets are not yet available, the existing data and the principles of biophysical interactions strongly support the rationale for employing rigid linkers. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of different PROTAC designs, ultimately aiding in the development of more potent and selective protein degraders.
References
A Comparative Guide to PROTAC Linker Pharmacokinetics: Navigating the Maze of Drug Development
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall pharmacokinetic profile. This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, offering insights into how linker length, flexibility, and chemical makeup influence their therapeutic potential.
The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates optimal spatial orientation of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer. Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.[1]
The Impact of Linker Composition on Pharmacokinetic Properties
The choice of linker can dramatically alter a PROTAC's performance. The most common linker types include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures containing cyclic moieties like piperazine or piperidine.[2][3]
Flexible Linkers: A Balancing Act of Solubility and Permeability
Flexible linkers, such as alkyl and PEG chains, have been widely used in early PROTAC development due to their synthetic accessibility.[2]
-
Alkyl Linkers: Composed of saturated or unsaturated hydrocarbon chains, these linkers are generally hydrophobic. While they can offer good cell permeability, their hydrophobicity may lead to poor aqueous solubility.[4]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility of PROTACs. However, they may be more susceptible to metabolism and can sometimes negatively impact cell permeability if they are too long.[2][4]
The choice between an alkyl and a PEG linker is a critical decision, with significant implications for a PROTAC's physicochemical and biological properties. While alkyl linkers offer synthetic simplicity and metabolic stability, PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[4]
Rigid Linkers: Enhancing Stability and Bioavailability
More rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, are increasingly being explored to improve the pharmacokinetic properties of PROTACs.[2] These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation efficiency. Furthermore, their rigidity can improve metabolic stability, leading to a longer half-life in vivo.[2][3] Recent studies have shown that more rigid linkers can lead to improved pharmacokinetic profiles and oral bioavailability.[2] The insertion of a piperazine moiety, for instance, can improve rigidity and increase solubility upon protonation.[5][6][7]
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on key pharmacokinetic parameters. It is important to note that direct head-to-head comparisons of PROTACs with systematically varied linkers within a single study are limited in publicly available literature. The data presented here are compiled from different studies and should be interpreted as illustrative of general trends.
Table 1: Impact of Linker Composition on In Vivo Pharmacokinetic Parameters
| PROTAC | Linker Composition | Animal Model | Oral Bioavailability (%) | Half-life (t½) (hours) |
| ARV-110 | Rigid (piperidine-piperazine) | Rat | 39 | 4.9 |
| Compound A | Flexible alkyl linker | Rat | <1 | Not Reported |
| ARD-2585 | Rigid CRBN-based linker | Mice | 51 | Not Reported |
Data compiled from multiple sources for illustrative purposes.[2][8]
Table 2: Comparative In Vitro Properties of PROTACs with Different Linkers
| Feature | Alkyl Linkers | PEG Linkers | Rigid Linkers (e.g., piperazine-containing) |
| Solubility | May limit aqueous solubility | Generally improves aqueous solubility | Can improve solubility, especially if ionizable |
| Permeability | Can improve cell permeability due to hydrophobicity | Can enhance permeability by adopting folded conformations | Can lead to improved cell permeability and oral bioavailability |
| Metabolic Stability | Generally possess good chemical and metabolic stability | May have reduced metabolic stability in vivo | Can enhance metabolic stability |
This table summarizes general trends observed in the literature.[2][4]
Visualizing the Path to Protein Degradation
To understand the journey of a PROTAC from administration to target degradation, it is helpful to visualize the key processes involved.
Caption: General pharmacokinetic and pharmacodynamic pathway of an orally administered PROTAC.
Experimental Protocols for Evaluating PROTAC Pharmacokinetics
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance. Below are generalized protocols for key in vitro and in vivo assays.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of a PROTAC following administration in mice.[3]
-
Animal Handling and Dosing:
-
Use male BALB/c mice (6-8 weeks old).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administer the PROTAC formulation via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein or another appropriate method.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life) using appropriate software.
-
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Microsomal Stability Assay
This assay evaluates the in vitro metabolic stability of a PROTAC in the presence of liver microsomes.[9]
-
Preparation:
-
Prepare a stock solution of the test PROTAC in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 7.4), the PROTAC solution (final concentration typically 1 µM), and liver microsomes.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
-
Quenching and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of a compound.[10]
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports in a transwell plate for 21-28 days to form a confluent monolayer.
-
-
Permeability Measurement:
-
Add the PROTAC solution to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the A-to-B permeability.
-
Conversely, add the PROTAC to the basolateral side and measure its appearance on the apical side to determine the B-to-A permeability.
-
-
Analysis:
-
Quantify the PROTAC concentration in the receiver compartment using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.
-
Conclusion
The rational design of the linker is a cornerstone of developing clinically successful PROTACs. While flexible linkers like PEG and alkyl chains have their utility, the current trend favors the incorporation of rigid motifs to enhance metabolic stability and improve overall pharmacokinetic properties.[3] A systematic evaluation of linker analogues through robust in vitro and in vivo studies is essential to identify candidates with optimal performance for advancement into clinical development.[11]
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid proper disposal procedures
Proper disposal of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is critical for ensuring laboratory safety and environmental protection. This chemical should be managed as hazardous waste, following institutional and regulatory guidelines. The lack of extensive toxicological and ecological data for this specific compound necessitates a cautious approach to its handling and disposal.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[3][4][5] Handling of the chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][6]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3][7] | Protects against splashes and dust that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation.[4][5] |
| Body Protection | Laboratory coat or other protective clothing. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be required if dust or aerosols are generated.[1] | Minimizes inhalation of potentially harmful dust or vapors.[3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.[4] Adherence to local, state, and federal regulations is mandatory.[1]
1. Waste Identification and Segregation:
-
Classify all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, wipes, pipette tips), as hazardous waste.[8]
-
This waste stream must be segregated from other chemical wastes to prevent incompatible reactions.[6][9] For example, keep it separate from strong oxidizing agents, bases, and acids.[4][7]
2. Containment:
-
Use a dedicated, leak-proof container made of a material compatible with the chemical. The original container is often a good choice.[10]
-
For solid waste, carefully transfer the material into the designated container, avoiding the creation of dust.[1][3] For solutions, pour the liquid waste into the container, avoiding splashes.[6]
-
Ensure the container is securely sealed at all times, except when adding waste.[9][10][11] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[9]
3. Labeling:
-
Properly label the waste container immediately upon starting accumulation.[11]
-
The label must include:
4. Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[9][11]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1]
-
The SAA must be inspected weekly for any signs of leakage.[9]
5. Professional Disposal:
-
Do not attempt to neutralize the waste. While some simple acids can be neutralized for disposal, this is not recommended for complex organic molecules with unknown environmental effects.[1][9]
-
Do not dispose of this chemical down the drain or in the regular trash. [4][10][12] Drain disposal is only permissible for specific, low-toxicity, and highly soluble substances, which does not apply here.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1][11][13]
Disposal Summary and Regulations
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Hazardous Waste | Determined by characteristics (corrosivity due to acid group) and lack of safety data. Governed by EPA (RCRA), state, and local regulations.[6][11] |
| Container | Compatible, sealed, leak-proof. | Containers must prevent rupture or leakage.[9][10] |
| Labeling | "Hazardous Waste," full chemical name, hazards, dates. | Ensures proper handling and awareness of contents for all personnel and waste handlers.[6][9] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | SAA must be at or near the point of generation.[9][11] |
| Storage Time Limit | Varies by regulation; up to 1 year for partially filled containers as long as volume limits are not exceeded.[9][11] | Once a container is full, it must be moved from the SAA within 3 days.[9] |
| Final Disposal | Licensed hazardous waste contractor. | Ensures disposal is handled in an environmentally sound and compliant manner.[2][8][13] |
Experimental Workflow and Disposal Logic
The logical flow for the proper disposal of this compound is outlined below. This process ensures that safety and regulatory compliance are maintained at every step.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. ilpi.com [ilpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acs.org [acs.org]
- 13. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid. The information is intended to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Hazard Identification and Summary
This compound is a combustible solid that can cause significant irritation. It is crucial to understand its potential hazards to implement appropriate safety measures. The primary risks are associated with skin and eye contact, and inhalation of its dust.
GHS Hazard Classifications
| Hazard Class | Category | GHS Statement | Source |
|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | [1] |
| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |
| Aquatic Hazard (Acute) | 1 | H402: Harmful to aquatic life | |
| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |[1] |
Note: Hazard classifications may vary slightly between suppliers.
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The following equipment must be worn when handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Essential for protecting against dust particles and potential splashes that can cause serious eye irritation.[2][3] Standard eyeglasses are not a substitute. |
| Skin Protection | Chemical-Resistant Gloves (Butyl or Neoprene recommended) | Protects against direct skin contact, which can cause irritation and potential sensitization.[4][5] Gloves must be inspected before use and disposed of properly after handling.[6] |
| Laboratory Coat | Provides a primary barrier against spills and splashes, protecting personal clothing and underlying skin.[2] It should be fully buttoned. | |
| Respiratory Protection | Use in a Chemical Fume Hood | Handling the solid compound, which is a powder, can generate dust. All weighing and transfers should be conducted in a certified chemical fume hood to prevent inhalation.[2] |
| NIOSH/MSHA Approved Respirator | If a fume hood is not available or if dust levels are expected to be high, a properly fitted respirator is required.[5] |
Operational and Handling Protocol
Engineering Controls:
-
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][5]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace in the fume hood of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a non-porous, easily cleanable surface within the fume hood to contain any potential spills. Avoid any actions that could generate dust.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Post-Handling: After use, tightly close the container.[4] Thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work surface.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Emergency and First Aid Plan
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6] If skin irritation or a rash occurs, seek medical advice.[3] |
| Inhalation | Move the person to fresh air immediately.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[3] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Management:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation and eliminate all ignition sources.[4]
-
Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled container for disposal.[2] Avoid generating dust.[2]
-
Do not wash the spill into the sewer system.[4]
Disposal:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Dispose of contents and container in accordance with all federal, state, and local regulations.[3][5] The material should be placed in a suitable, closed container for disposal.[6]
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Standard workflow for preparation, handling, and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
